Product packaging for Fmoc-Gly-Gly-OSU(Cat. No.:)

Fmoc-Gly-Gly-OSU

Cat. No.: B12397044
M. Wt: 451.4 g/mol
InChI Key: YWPGJWLLWYHMEN-UHFFFAOYSA-N
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Description

Fmoc-Gly-Gly-OSU is a useful research compound. Its molecular formula is C23H21N3O7 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21N3O7 B12397044 Fmoc-Gly-Gly-OSU

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H21N3O7

Molecular Weight

451.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C23H21N3O7/c27-19(24-12-22(30)33-26-20(28)9-10-21(26)29)11-25-23(31)32-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,27)(H,25,31)

InChI Key

YWPGJWLLWYHMEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-Gly-Gly-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-OSu, or (9H-Fluoren-9-yl)methyl (2-((2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)amino)-2-oxoethyl)carbamate, is a pivotal dipeptide derivative extensively utilized in the fields of peptide synthesis and bioconjugation. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an N-hydroxysuccinimide (NHS) ester, makes it a valuable reagent for the controlled assembly of peptides and the construction of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound.

Chemical Properties

A comprehensive understanding of the chemical properties of this compound is essential for its effective application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 451.43 g/mol [1]
Chemical Formula C23H21N3O7[1]
Appearance White to off-white solid
Purity Typically ≥95%[2]
Melting Point Data not available for this compound. For the related compound Fmoc-Gly-OSu, the melting point is 173-175 °C.
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous solutions.
Storage Conditions Should be stored at room temperature in a dry environment. For specific long-term storage recommendations, refer to the Certificate of Analysis provided by the supplier.[3]

Stability and Reactivity:

The Fmoc group is stable under acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine in DMF. This base-lability is the cornerstone of its use in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide ester is a highly reactive functional group that readily undergoes nucleophilic attack by primary amines to form stable amide bonds. This reactivity is harnessed for coupling the dipeptide to other molecules.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from the commercially available dipeptide Glycylglycine.

Logical Workflow for the Synthesis of this compound

This compound Synthesis Synthesis of this compound cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: NHS Esterification Gly-Gly Glycylglycine Fmoc-Gly-Gly-OH_step1 Fmoc-Gly-Gly-OH Gly-Gly->Fmoc-Gly-Gly-OH_step1  Base (e.g., NaHCO3) in Acetone/Water Fmoc-OSu Fmoc-OSu Fmoc-OSu->Fmoc-Gly-Gly-OH_step1 Fmoc-Gly-Gly-OH_step2 Fmoc-Gly-Gly-OH This compound This compound Fmoc-Gly-Gly-OH_step2->this compound  THF, 0°C to RT NHS N-Hydroxysuccinimide (NHS) NHS->this compound DCC Dicyclohexylcarbodiimide (DCC) DCC->this compound

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Fmoc-Gly-Gly-OH

A detailed protocol for the synthesis of the precursor, Fmoc-Gly-Gly-OH, has been described in the literature.[4] This procedure involves the reaction of glycylglycine with Fmoc-OSu in the presence of a base.

  • Materials:

    • Glycylglycine

    • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

    • Sodium Bicarbonate (NaHCO3)

    • Acetone

    • Water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Glycylglycine in an aqueous solution of sodium bicarbonate.

    • Add a solution of Fmoc-OSu in acetone dropwise to the Glycylglycine solution with stirring.

    • Allow the reaction to proceed at room temperature overnight.

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product, Fmoc-Gly-Gly-OH, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: Synthesis of this compound from Fmoc-Gly-Gly-OH

The conversion of the carboxylic acid to the N-hydroxysuccinimide ester is a standard procedure in peptide chemistry.

  • Materials:

    • Fmoc-Gly-Gly-OH

    • N-Hydroxysuccinimide (NHS)

    • Dicyclohexylcarbodiimide (DCC)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve Fmoc-Gly-Gly-OH and NHS (1 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or chromatography if necessary.

Applications in Peptide Synthesis and Bioconjugation

This compound is a versatile building block with significant applications in both solid-phase peptide synthesis and the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be utilized to introduce a dipeptide unit in a single coupling step, which can be more efficient than the sequential addition of two glycine residues.

SPPS_Workflow Solid-Phase Peptide Synthesis Cycle Resin Resin with N-terminal Fmoc group Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling with This compound Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: A single cycle of SPPS.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine group.

  • Coupling Solution Preparation: Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in a suitable solvent like DMF. An activating agent is generally not required due to the inherent reactivity of the NHS ester.

  • Coupling Reaction: Add the this compound solution to the resin and agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Antibody-Drug Conjugate (ADC) Linker Synthesis

This compound serves as a valuable component in the construction of cleavable linkers for ADCs. The Gly-Gly dipeptide sequence can be part of a larger peptide linker that is susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.

ADC_Linker_Synthesis ADC Linker Synthesis Workflow Fmoc-Peptide-Linker Fmoc-Peptide-Linker (e.g., Fmoc-Val-Cit-PAB-OH) Couple_Drug Couple to Cytotoxic Drug (e.g., MMAE) Fmoc-Peptide-Linker->Couple_Drug Fmoc-Linker-Drug Fmoc-Linker-Drug Conjugate Couple_Drug->Fmoc-Linker-Drug Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc-Linker-Drug->Deprotection Linker-Drug Linker-Drug Conjugate Deprotection->Linker-Drug Couple_to_Ab Couple to Antibody Linker-Drug->Couple_to_Ab

Caption: ADC Linker Synthesis Workflow.

  • Peptide Linker Assembly: The peptide portion of the linker (e.g., Val-Cit) is synthesized on a solid support using standard Fmoc-SPPS.

  • Incorporation of this compound: The deprotected N-terminus of the resin-bound peptide is reacted with this compound to extend the linker.

  • Attachment of Self-Immolative Spacer and Drug: A self-immolative spacer (e.g., p-aminobenzyl alcohol, PAB) is coupled, followed by the attachment of the cytotoxic drug.

  • Cleavage from Resin: The complete linker-drug conjugate is cleaved from the solid support.

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the Gly-Gly moiety.

  • Activation and Conjugation to Antibody: The free amine of the linker-drug conjugate is then activated (e.g., by conversion to an NHS ester) and subsequently conjugated to the lysine residues of a monoclonal antibody.

Conclusion

This compound is a highly valuable and versatile reagent for chemists and biochemists working in peptide synthesis and drug development. Its well-defined chemical properties, coupled with its reactivity, make it an essential tool for the precise construction of peptides and the sophisticated design of ADC linkers. A thorough understanding of its synthesis and application protocols is crucial for leveraging its full potential in the creation of novel therapeutics and research tools.

References

Fmoc-Gly-Gly-OSU: A Technical Guide to Structure, Synthesis, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-glycyl-glycine-N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU), a critical building block in modern bioconjugation and peptide chemistry. This document details its chemical structure, molecular properties, and its pivotal role as a linker, particularly in the development of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its synthesis and conjugation are provided, alongside diagrams illustrating key workflows and mechanisms of action.

Core Molecular Data

This compound is a dipeptide derivative activated with an N-hydroxysuccinimide (NHS) ester. This activation renders the carboxyl group highly reactive towards primary and secondary amines, facilitating efficient conjugation to proteins and other biomolecules. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the N-terminus, essential for controlled, stepwise peptide synthesis.

PropertyValueReference
Molecular Formula C₂₃H₂₁N₃O₇[1]
Molecular Weight 451.43 g/mol [1]
Sequence {Fmoc}-Gly-Gly-{OSu}[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DMSO

Role in Antibody-Drug Conjugate (ADC) Development

This compound and the corresponding dipeptide linker, Gly-Gly, play a significant role in the design of ADCs.[1] Peptide linkers are integral to the efficacy and safety of ADCs, connecting a monoclonal antibody to a potent cytotoxic payload.[] The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload within the target cancer cells.

The Gly-Gly linker is an example of an enzymatically cleavable linker. Upon internalization of the ADC into a cancer cell, it is trafficked to lysosomes. Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B and Cathepsin L can recognize and cleave the peptide bond of the linker, releasing the cytotoxic drug to exert its cell-killing effect. The choice of a dipeptide or tetrapeptide linker, such as Gly-Gly-Phe-Gly, can influence the stability and cleavage kinetics of the ADC.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its subsequent conjugation to a monoclonal antibody. These protocols are based on established principles of peptide synthesis and bioconjugation.

This protocol describes the synthesis of this compound from its precursor, Fmoc-Gly-Gly-OH.

Materials:

  • Fmoc-Gly-Gly-OH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Methodology:

  • Dissolution: Dissolve Fmoc-Gly-Gly-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Cool the solution in an ice bath. Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up:

    • Filter off the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield a solid.

    • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

This protocol outlines the conjugation of the activated linker to a monoclonal antibody (mAb). This procedure assumes the subsequent attachment of a payload and final deprotection of the Fmoc group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system (e.g., a desalting column)

  • UV-Vis spectrophotometer

  • Centrifugal filter devices

Methodology:

  • Antibody Preparation:

    • If necessary, exchange the antibody into a conjugation-compatible buffer (amine-free, pH 7.4-8.0).

    • Adjust the concentration of the mAb to a suitable level (e.g., 2-10 mg/mL).

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a high concentration (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction mixture at room temperature or 4°C with gentle mixing for 1-4 hours.

  • Purification:

    • Remove the unreacted linker and organic solvent by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, use centrifugal filter devices for buffer exchange and removal of small molecules.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • The extent of conjugation can be analyzed using techniques such as mass spectrometry to determine the average number of linkers attached per antibody.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action for an ADC with a Gly-Gly linker and a typical workflow for ADC development.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Enzymatic Cleavage Lysosome->Cleavage 4. Protease Action (e.g., Cathepsin B) Payload Released Cytotoxic Payload Cleavage->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity ADC_Development_Workflow Target 1. Target Antigen Selection & Validation Antibody 2. Antibody Development & Optimization Target->Antibody Conjugation 5. ADC Conjugation Antibody->Conjugation Payload 3. Payload Selection Payload->Conjugation Linker 4. Linker Synthesis (e.g., this compound) Linker->Conjugation Purification 6. Purification & Characterization (DAR) Conjugation->Purification InVitro 7. In Vitro Efficacy & Stability Testing Purification->InVitro InVivo 8. In Vivo Preclinical Studies InVitro->InVivo Clinical 9. Clinical Development InVivo->Clinical

References

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-Gly-Gly-OSU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[1] This guide focuses on the specific application and mechanism of Fmoc-Gly-Gly-OSu, a dipeptide derivative increasingly utilized in the synthesis of complex biomolecules, particularly as a linker in antibody-drug conjugates (ADCs).[2][3]

Core Mechanism of Action

The utility of this compound in peptide synthesis is centered on two key chemical features: the N-terminal Fmoc protecting group and the C-terminal N-hydroxysuccinimide (NHS or OSu) ester.

1. The Fmoc Protecting Group:

The Fmoc group serves as a temporary shield for the N-terminal amine of the dipeptide. This protection is crucial to prevent self-polymerization and other unwanted side reactions during the coupling of the dipeptide to a free amino group of a growing peptide chain. The Fmoc group is stable under the neutral or mildly acidic conditions used for peptide coupling but is readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

The deprotection mechanism proceeds via a β-elimination reaction. The basic conditions facilitate the abstraction of a proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide, along with carbon dioxide. The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct.

2. The N-hydroxysuccinimide (OSu) Ester:

The N-hydroxysuccinimide ester at the C-terminus of the dipeptide is a highly efficient activating group for the carboxyl function. NHS is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack by a primary or secondary amine. This activation facilitates the formation of a stable amide (peptide) bond with the free N-terminal amine of a peptide chain attached to a solid support. The use of pre-activated esters like this compound simplifies the coupling step by eliminating the need for in-situ activating reagents, which can sometimes lead to side reactions and racemization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, where it is used to introduce a Gly-Gly dipeptide unit into a growing peptide chain. This is particularly useful in the construction of linkers, for example, in the synthesis of antibody-drug conjugates (ADCs), where the Gly-Gly motif can provide steric spacing and flexibility.

The general workflow for incorporating this compound in SPPS is as follows:

  • Deprotection: The N-terminal Fmoc group of the peptide-resin is removed using a solution of piperidine in DMF to expose the free amine.

  • Washing: The resin is thoroughly washed to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: A solution of this compound in a suitable solvent (e.g., DMF) is added to the resin. The activated OSu ester reacts with the free amine on the resin-bound peptide to form a new peptide bond.

  • Washing: The resin is washed to remove unreacted reagents and the N-hydroxysuccinimide byproduct.

This cycle can be repeated to elongate the peptide chain further.

Experimental Protocols

While specific protocols can vary depending on the scale and nature of the synthesis, the following provides a general methodology for the use of this compound in manual SPPS.

Protocol 1: Fmoc Deprotection of the Resin-Bound Peptide

Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF (peptide synthesis grade)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of this compound

Materials:

  • Deprotected peptide-resin

  • This compound

  • DMF (peptide synthesis grade)

  • Solid-phase synthesis vessel

Procedure:

  • Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

  • Add the this compound solution to the deprotected peptide-resin in the synthesis vessel.

  • Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.

  • The resin is now ready for the next deprotection and coupling cycle.

Quantitative Data

Specific quantitative data for the coupling efficiency and yield of this compound is not extensively reported in publicly available literature. However, the performance is expected to be comparable to other Fmoc-amino acid-OSu derivatives. The following table summarizes key quantitative parameters for a typical Fmoc-SPPS cycle, which can be used as a general reference.

ParameterTypical Value/RangeSignificance
Fmoc-Amino Acid Equivalents 3-5 eq.Ensures the coupling reaction goes to completion.
Coupling Time 1-2 hoursVaries depending on the specific amino acids being coupled.
Deprotection Time 3 + 15 minutesStandard time for complete Fmoc removal with 20% piperidine in DMF.
Coupling Efficiency >99%Crucial for the synthesis of long peptides with high purity.
Overall Yield (per cycle) ~99%High per-cycle yield is necessary for obtaining a good overall yield of the final peptide.

Visualizations

Diagram 1: Chemical Mechanism of this compound Coupling

Fmoc_Gly_Gly_OSU_Coupling PeptideResin H₂N-Peptide-Resin Intermediate Transition State PeptideResin->Intermediate Nucleophilic Attack FmocGlyGlyOSU This compound FmocGlyGlyOSU->Intermediate CoupledProduct Fmoc-Gly-Gly-NH-Peptide-Resin Intermediate->CoupledProduct Peptide Bond Formation NHS N-Hydroxysuccinimide (NHS) Intermediate->NHS Leaving Group SPPS_Workflow start Start: Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (this compound in DMF) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end End: Elongated Fmoc-Peptide-Resin wash2->end ADC_Synthesis_Workflow cluster_linker Linker Synthesis (SPPS) cluster_conjugation Conjugation start_linker Start with Resin add_payload Couple Payload-Amino Acid start_linker->add_payload add_glygly Couple this compound add_payload->add_glygly add_click Couple Click Chemistry Handle add_glygly->add_click cleave_linker Cleave Linker from Resin add_click->cleave_linker linker_payload Linker-Payload cleave_linker->linker_payload antibody Antibody conjugation Click Chemistry antibody->conjugation linker_payload->conjugation adc Antibody-Drug Conjugate conjugation->adc

References

A Technical Guide to the Solubility of Fmoc-Gly-Gly-OSU for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nα-Fmoc-glycyl-glycine N-succinimidyl ester (Fmoc-Gly-Gly-OSU) is a crucial building block in the synthesis of peptides and bioconjugates. As a dipeptide active ester, it facilitates the efficient coupling of a Gly-Gly motif in solid-phase peptide synthesis (SPPS) and other bioconjugation applications, such as the development of antibody-drug conjugates (ADCs).[1][2] A thorough understanding of its solubility characteristics in various solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a typical workflow for its application.

Core Principles of this compound Solubility

The solubility of this compound is governed by the physicochemical properties of its constituent parts: the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, the polar dipeptide (Gly-Gly) backbone, and the succinimidyl ester (OSU) leaving group. Generally, Fmoc-protected amino acids and short peptides exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Qualitative Solubility Profile of this compound

SolventChemical ClassExpected SolubilityRationale & Remarks
Dimethylformamide (DMF) Polar AproticHighly SolubleA standard solvent for peptide synthesis, known to effectively solvate the peptide backbone and the Fmoc group.[3]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleOften used as an alternative to DMF, with similar or sometimes superior solvating properties for peptides.[3]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic molecules.[4]
Dichloromethane (DCM) ChlorinatedModerately SolubleWhile less polar than DMF or NMP, DCM can still be a suitable solvent, particularly for the Fmoc group.
Tetrahydrofuran (THF) EtherSparingly SolubleGenerally less effective at dissolving polar peptide structures.
Acetonitrile (ACN) NitrileSparingly SolubleOften used in purification (HPLC) but may not be a primary solvent for dissolving high concentrations.
Water ProticInsoluble / Very Sparingly SolubleThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.
Methanol / Ethanol ProticSparingly SolubleMay have some limited success, but the large non-polar Fmoc group will hinder high solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique. This protocol outlines the steps for determining the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Stoppered glass vials or flasks

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Calibrated pH meter (for aqueous-based solvents)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant, moderate agitation speed.

    • Maintain a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. This may take anywhere from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility values.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

  • Data Interpretation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The resulting value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow: this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized in SPPS to introduce a dipeptide unit in a single coupling step. This can be advantageous in improving synthesis efficiency and overcoming difficulties associated with the coupling of individual glycine residues.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling: This compound + Base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Continue Continue Synthesis (Couple next Fmoc-AA-OH) Deprotection2->Continue Cleavage Cleavage from Resin & Side-chain Deprotection Continue->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: Workflow for incorporating this compound in SPPS.

Logical Relationship: Factors Influencing Solubility Determination

The accurate determination of solubility is dependent on several interconnected experimental factors. The following diagram illustrates these relationships.

Solubility_Factors Solubility Accurate Solubility Value Equilibrium Equilibrium State Equilibrium->Solubility Temp Temperature Control Temp->Equilibrium Agitation Agitation Rate Agitation->Equilibrium Time Equilibration Time Time->Equilibrium PhaseSep Phase Separation (Filtration/Centrifugation) PhaseSep->Solubility Purity Compound Purity Purity->Solubility Analysis Analytical Method (e.g., HPLC) Analysis->Solubility

Caption: Key factors influencing equilibrium solubility measurements.

While specific quantitative solubility data for this compound remains to be extensively published, its solubility profile is expected to align with that of other Fmoc-protected dipeptides, showing high solubility in polar aprotic solvents like DMF, NMP, and DMSO. For researchers requiring precise solubility values, the provided shake-flask protocol offers a robust methodology. A clear understanding of the solubility and handling of this compound is essential for its successful application in the synthesis of complex peptides and bioconjugates, ultimately contributing to advancements in drug discovery and development.

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Gly-Gly-OSU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N-(9-fluorenylmethoxycarbonyl)-glycylglycine-N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety data from the closely related and structurally similar compound, Fmoc-Gly-OSU. This information is intended to provide a robust safety framework for laboratory personnel.

Section 1: Compound Identification and Properties

This compound is a dipeptide derivative commonly utilized in the synthesis of peptide linkers, particularly for Antibody-Drug Conjugates (ADCs). Its chemical structure consists of a di-glycine core, protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and activated at the C-terminus with an N-hydroxysuccinimide (OSU) ester. This activation facilitates efficient coupling to primary amines.

PropertyData
Molecular Formula C₂₃H₂₁N₃O₇
Molecular Weight 451.43 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.

Section 2: Hazard Identification and Safety Precautions

Based on data for the analogous compound Fmoc-Gly-OSU, this compound should be handled with care, assuming similar hazard characteristics.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Pictograms:

Hazard ClassCategory
Acute toxicity, OralCategory 4
Skin sensitizationCategory 1
Chronic aquatic toxicityCategory 2

Section 3: Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture contamination.

Section 4: Experimental Protocols

This compound is a key reagent in solid-phase peptide synthesis (SPPS) for the introduction of a Gly-Gly linker. The following is a general protocol for its use.

Protocol: Coupling of this compound to a Resin-Bound Amine

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling:

    • Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-4 equivalents) to the this compound solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin with DMF to remove any unreacted reagents.

Section 5: Visualizations

Diagram 1: Safe Handling Workflow for this compound

G A Receiving and Storage B Personal Protective Equipment (PPE) A->B Don PPE C Handling in Ventilated Area B->C D Weighing and Dissolving C->D E Reaction Setup D->E F Work-up and Purification E->F G Waste Disposal F->G H Decontamination G->H

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Diagram 2: Experimental Workflow for Peptide Coupling

G cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_reaction Post-Reaction A Resin Swelling B Fmoc Deprotection A->B C Activate this compound B->C D Add to Resin C->D E Monitor Reaction D->E F Wash Resin E->F G Proceed to Next Step F->G

Caption: Experimental workflow for coupling this compound in solid-phase peptide synthesis.

The Pivotal Role of Fmoc-Gly-Gly-OSU in Advanced Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-glycyl-glycine N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU) and its derivatives are critical reagents in modern biochemical research, particularly in the burgeoning field of targeted therapeutics. This technical guide provides an in-depth exploration of the key applications of this compound, with a primary focus on its role as a fundamental building block in the synthesis of peptide linkers for Antibody-Drug Conjugates (ADCs). We will delve into the synthetic methodologies, present quantitative data from relevant studies, and visualize the intricate biological pathways and experimental workflows associated with its use.

Introduction: The Significance of Peptide Linkers in Bioconjugation

The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Antibody-Drug Conjugates (ADCs) exemplify this approach, combining the exquisite specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule payload. The linker, a chemical bridge connecting the antibody and the payload, is a critical determinant of an ADC's efficacy and safety profile.

Peptide linkers, in particular, have gained prominence due to their susceptibility to cleavage by enzymes that are often overexpressed in the tumor microenvironment, such as cathepsins. This enzymatic cleavage allows for the controlled release of the cytotoxic payload directly at the site of action, minimizing systemic toxicity. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a notable example of a cathepsin-cleavable linker and is a key component of the highly successful ADC, trastuzumab deruxtecan (Enhertu). Fmoc-protected dipeptides like this compound serve as essential building blocks for the solid-phase synthesis of such peptide linkers.

Core Application: Synthesis of Cleavable Peptide Linkers for ADCs

The primary application of this compound and related Fmoc-protected amino acid derivatives is in Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, with the Fmoc group serving as a temporary protecting group for the N-terminus of the growing peptide.

The GGFG Linker: A Case Study

The GGFG linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are abundant in tumor cells.[1][2][3][4][5] This selective cleavage ensures that the cytotoxic payload is released predominantly within the target cancer cells.

Key Properties of the GGFG Linker:

  • Enzymatic Cleavage: Specifically recognized and cleaved by lysosomal proteases like cathepsins.

  • Stability: Exhibits greater stability in the bloodstream compared to some other cleavable linkers, minimizing premature drug release.

  • Proven Efficacy: Utilized in the clinically approved and highly effective ADC, trastuzumab deruxtecan.

Experimental Protocols

Solid-Phase Synthesis of Fmoc-GGFG-OH Tetrapeptide

This protocol outlines the manual solid-phase synthesis of the Fmoc-GGFG-OH tetrapeptide linker on a Rink Amide resin. This method builds the peptide chain from the C-terminus to the N-terminus.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • N,N'-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • First Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and let it stand for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF, DCM, and DMF.

  • Second Amino Acid Coupling (Phenylalanine):

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple Fmoc-Phe-OH using the same procedure as in Step 3.

  • Third and Fourth Amino Acid Coupling (Glycine x2):

    • Repeat the deprotection and coupling steps for the next two glycine residues. For the third coupling, this compound can be used as a dipeptide building block to increase efficiency.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in Step 2.

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude GGFG peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the Drug-Linker Conjugate (Maleimide-GGFG-DXd)

This section provides a high-level overview of the synthesis of the complete drug-linker construct, which involves coupling the synthesized GGFG peptide to the cytotoxic payload, deruxtecan (DXd), and a maleimide group for antibody conjugation.

Procedure Overview:

  • Coupling of GGFG to Payload: The carboxylic acid of the GGFG tetrapeptide is activated and coupled to an amino group on the deruxtecan (DXd) payload.

  • Fmoc Deprotection: The Fmoc group on the N-terminus of the GGFG-DXd conjugate is removed using a base like piperidine.

  • Introduction of Maleimide: A maleimide-containing linker, such as 6-maleimidocaproic acid, is then coupled to the newly exposed N-terminal amine of the GGFG-DXd conjugate.

  • Purification: The final maleimide-GGFG-DXd drug-linker is purified using chromatography.

Conjugation to Monoclonal Antibody (Trastuzumab)

The final step is the conjugation of the drug-linker to the monoclonal antibody.

Procedure Overview:

  • Antibody Reduction: The interchain disulfide bonds of the antibody (e.g., trastuzumab) are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Conjugation: The maleimide group of the purified drug-linker reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.

  • Purification: The resulting ADC is purified using techniques such as size exclusion chromatography to remove unconjugated drug-linker and other impurities.

Quantitative Data

The efficiency of each synthetic and conjugation step is crucial for the final quality and efficacy of the ADC. The following table summarizes typical quantitative data associated with the synthesis of ADCs like trastuzumab deruxtecan.

ParameterTypical Value/RangeReference
SPPS Step-wise Yield >99%
Overall Peptide Synthesis Yield Dependent on peptide length; for a 4-mer, can be >90%
Drug-Linker Synthesis Yield ~40-50% (multi-step synthesis)
Final ADC Purity >95%
Average Drug-to-Antibody Ratio (DAR) ~7-8
In Vitro Cytotoxicity (IC50) Low nM range
In Vivo Plasma Stability (T-DXd) Drug-to-antibody ratio decreases to ~2.5 after 21 days in monkeys

Visualizing the Workflow and Mechanism of Action

Experimental Workflow

The overall process from peptide synthesis to the final ADC can be visualized as a multi-step workflow.

G cluster_0 Peptide Linker Synthesis (SPPS) cluster_1 Drug-Linker Conjugation cluster_2 Antibody-Drug Conjugation Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple this compound Deprotection3->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage PurifiedPeptide Purified GGFG Peptide Cleavage->PurifiedPeptide CouplePayload Couple GGFG to DXd Payload PurifiedPeptide->CouplePayload AddMaleimide Add Maleimide Group CouplePayload->AddMaleimide PurifiedDrugLinker Purified Maleimide-GGFG-DXd AddMaleimide->PurifiedDrugLinker Conjugate Conjugate Drug-Linker to mAb PurifiedDrugLinker->Conjugate Antibody Monoclonal Antibody (mAb) ReduceAb Reduce mAb Disulfide Bonds Antibody->ReduceAb ReduceAb->Conjugate PurifiedADC Purified ADC Conjugate->PurifiedADC

Workflow for the synthesis of a GGFG-linker based ADC.
Mechanism of Action: From ADC to DNA Damage

Once the ADC binds to its target receptor on a cancer cell and is internalized, the GGFG linker is cleaved, releasing the deruxtecan (DXd) payload. DXd is a potent topoisomerase I inhibitor, which leads to DNA damage and ultimately apoptosis.

G cluster_0 Cellular Uptake and Payload Release cluster_1 Induction of DNA Damage cluster_2 DNA Damage Response and Apoptosis ADC ADC binds to HER2 Receptor Endocytosis Internalization via Endocytosis ADC->Endocytosis Lysosome Trafficking to Lysosome Endocytosis->Lysosome Cleavage Cathepsin-mediated Cleavage of GGFG Linker Lysosome->Cleavage Release Release of DXd Payload Cleavage->Release Top1 Topoisomerase I (Top1) Release->Top1 DXD_Action DXd Traps Top1-DNA Covalent Complex Top1->DXD_Action Replication Collision with Replication Fork DXD_Action->Replication DSB DNA Double-Strand Breaks (DSBs) Replication->DSB DDR Activation of DNA Damage Response (ATM/ATR) DSB->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of a GGFG-DXd ADC.

Conclusion

This compound and its constituent Fmoc-protected amino acids are indispensable tools in the synthesis of advanced biotherapeutics. Their application in the construction of cleavable peptide linkers for ADCs, such as the clinically validated GGFG linker, highlights their critical role in enabling targeted cancer therapy. A thorough understanding of the synthetic protocols, quantitative parameters, and the underlying biological mechanisms is paramount for researchers and drug development professionals working to design and optimize the next generation of life-saving antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for the successful application of these powerful biochemical reagents.

References

The Role of the Fmoc Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is attributed to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides an in-depth exploration of the Fmoc group's chemistry, its application in SPPS, and its significance in drug development.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate used to temporarily block the α-amino group of an amino acid, thereby preventing self-coupling during peptide synthesis.[1] The key to its utility lies in its susceptibility to removal under mild basic conditions, a characteristic conferred by the electron-withdrawing nature of the fluorenyl ring system. This renders the proton at the C9 position acidic and susceptible to abstraction by a mild base, typically a secondary amine like piperidine.[1]

The deprotection mechanism proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) pathway:

  • Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.

  • β-Elimination: This is followed by a β-elimination to yield the deprotected amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The DBF is then trapped by the amine cleavage agent to form a stable adduct.[2]

This orthogonality is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated acid treatments for deprotection and can lead to the degradation of sensitive peptide sequences.[3] The mild conditions of Fmoc chemistry are compatible with a wider range of functionalities, making it the preferred method for the synthesis of complex and modified peptides.[3]

Fmoc in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. A typical Fmoc-SPPS cycle consists of the following key steps:

  • Resin Swelling: The solid support, typically polystyrene beads functionalized with a linker, is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound amino acid or peptide is removed using a mild base.

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed again to remove unreacted amino acid and coupling byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).

Quantitative Data in Fmoc SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative parameters for various stages of the process.

Table 1: Common Fmoc Deprotection Cocktails and Conditions

Deprotection ReagentConcentrationSolventTypical Reaction Time
Piperidine20-50% (v/v)DMF10-20 minutes
Piperidine20% (v/v)DMF~6 seconds (half-life of Fmoc group)
Piperazine5% (v/v)DMFNot specified
1,8-Diazabicycloundec-7-ene (DBU)1% (v/v)DMFNot specified

Table 2: Common Coupling Reagents for Fmoc SPPS

Coupling ReagentAbbreviationTypical Equivalents (vs. Amino Acid)
N,N'-DicyclohexylcarbodiimideDCC1.0
N,N'-DiisopropylcarbodiimideDIC1.0
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP1.0
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATU1.0
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP1.0

Table 3: Final Cleavage Cocktails

Reagent CocktailCompositionTypical Cleavage TimeTarget Residues
Reagent KTFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)2-4 hoursGeneral purpose
TFA/Water/Triisopropylsilane (TIS)95:2.5:2.52-3 hoursGeneral purpose

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with Fmoc-OSu.

  • Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane to the amino acid solution.

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

Protocol 2: A Single Cycle of Fmoc Solid-Phase Peptide Synthesis (Manual)

This protocol outlines the key steps for one cycle of amino acid addition in a manual SPPS setup.

  • Resin Preparation:

    • Weigh the desired amount of Fmoc-amino acid-loaded resin (e.g., 100 mg for a 0.1 mmol synthesis).

    • Place the resin in a fritted syringe or a dedicated reaction vessel.

    • Swell the resin in DMF (approximately 10-15 mL per gram of resin) for 30-60 minutes at room temperature.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 10-20 minutes at room temperature.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., 3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add an activating base such as N,N-diisopropylethylamine (DIPEA) (e.g., 6-10 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 3: Cleavage and Final Deprotection
  • Resin Preparation: After the final coupling and washing steps, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

  • Cleavage:

    • Prepare a suitable cleavage cocktail, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5). The composition of the cocktail depends on the amino acid sequence of the peptide.

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Isolate the peptide by centrifugation and decantation of the ether.

    • Wash the peptide pellet with cold ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

Visualizing Fmoc Chemistry Workflows

Fmoc Protection of an Amine

Fmoc_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ Fmoc_Amine R-NH-Fmoc Amine->Fmoc_Amine Nucleophilic attack Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_Amine Base Base (e.g., NaHCO₃) HCl HCl Base->HCl Neutralization

Caption: Mechanism of Fmoc protection of a primary amine using Fmoc-Cl.

Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Amine R-NH-Fmoc Fluorenyl_Anion Fluorenyl Anion Fmoc_Amine->Fluorenyl_Anion Proton Abstraction Piperidine Piperidine (Base) Piperidine->Fluorenyl_Anion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping DBF Dibenzofulvene (DBF) Fluorenyl_Anion->DBF β-Elimination Deprotected_Amine R-NH₂ Fluorenyl_Anion->Deprotected_Amine CO2 CO₂ Fluorenyl_Anion->CO2 DBF->DBF_Adduct

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start: Resin-Bound Amino Acid (N-terminus Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Elongated_Peptide Elongated Peptide Chain (N-terminus Fmoc-protected) Washing2->Elongated_Peptide Repeat for next amino acid Elongated_Peptide->Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Elongated_Peptide->Final_Cleavage

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Role of Fmoc Chemistry in Drug Development

The precision, efficiency, and mild conditions of Fmoc-based SPPS have made it an indispensable tool in pharmaceutical research and development.

  • Peptide-Based Therapeutics: Fmoc chemistry is central to the synthesis of peptide drugs, which are increasingly important in treating a wide range of diseases, including metabolic disorders, cancer, and infectious diseases. The ability to synthesize long and complex peptides with high purity is crucial for their therapeutic efficacy and safety.

  • Unnatural Amino Acids and Peptidomimetics: The Fmoc strategy facilitates the incorporation of unnatural amino acids and modifications into peptide sequences. This allows medicinal chemists to fine-tune the pharmacological properties of peptide drug candidates, such as their stability, bioavailability, and receptor-binding affinity. For example, the inclusion of fluorinated amino acids can enhance a molecule's metabolic stability and lipophilicity.

  • Synthesis of Complex Natural Products: Fmoc-SPPS has been successfully applied to the total synthesis of complex natural products with antibiotic properties, such as daptomycin. This enables the generation of analogues for structure-activity relationship (SAR) studies, which is critical for the development of new and more effective antibiotics.

References

The Expanding Role of Dipeptide Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic linkage of molecules is a cornerstone of modern therapeutic and diagnostic development. Among the diverse array of conjugation technologies, dipeptide linkers have emerged as a versatile and powerful tool, particularly in the realm of bioconjugation. Initially popularized for their role in antibody-drug conjugates (ADCs), novel applications and a deeper understanding of their properties are continually expanding their utility. This technical guide provides an in-depth exploration of dipeptide linkers, covering their core principles, quantitative performance data, detailed experimental protocols, and the cellular pathways governing their function.

Core Principles of Dipeptide Linkers in Bioconjugation

Dipeptide linkers are short peptidic motifs, typically composed of two amino acids, that covalently connect a targeting moiety (e.g., an antibody or peptide) to a payload molecule (e.g., a cytotoxic drug, a fluorescent probe, or an imaging agent).[][2] Their primary advantage lies in their susceptibility to cleavage by specific enzymes, often those that are overexpressed in pathological environments such as the tumor microenvironment or within cellular lysosomes.[3][4] This enzyme-mediated cleavage allows for the controlled and targeted release of the payload at the desired site of action, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[5]

The most extensively studied and clinically validated dipeptide linkers are those sensitive to lysosomal proteases, particularly cathepsin B. Cathepsin B is a cysteine protease that is highly active in the acidic environment of lysosomes and is often upregulated in various cancer types. The archetypal cathepsin B-cleavable dipeptide is Valine-Citrulline (Val-Cit). The cleavage of the peptide bond C-terminal to the citrulline residue by cathepsin B initiates the release of the payload.

A critical component often used in conjunction with dipeptide linkers is a self-immolative spacer, with p-aminobenzyloxycarbonyl (PABC) being the most common. Following enzymatic cleavage of the dipeptide, the PABC spacer undergoes a rapid 1,6-elimination reaction, an electronic cascade that results in the release of the unmodified payload, carbon dioxide, and a quinone methide by-product. This self-immolative mechanism is crucial for ensuring the efficient liberation of the active drug.

Quantitative Data on Dipeptide Linker Performance

The selection of a dipeptide linker is a critical decision in the design of a bioconjugate, with significant implications for its stability, efficacy, and pharmacokinetic properties. The following tables summarize key quantitative data to facilitate a direct comparison of commonly used and novel dipeptide linkers.

Dipeptide LinkerCleavage Rate (Relative to Val-Cit)Plasma Stability (Half-life)Key Characteristics & References
Val-Cit 1.0>230 days (human plasma)Gold standard, highly susceptible to cathepsin B cleavage. Shows instability in mouse plasma due to carboxylesterase activity.
Val-Ala ~0.5 (by isolated cathepsin B)High (human plasma)More hydrophilic than Val-Cit, leading to reduced aggregation and allowing for higher drug-to-antibody ratios (DAR). More stable in mouse plasma than Val-Cit.
Ala-Ala Variable, generally lower than Val-CitHigh (human plasma)Identified as a superior dipeptide for affording ADCs with low aggregation even at high DAR.
Phe-Lys ~30-fold faster than Val-Cit-PABC-DOX with cathepsin B aloneSubstantially less stable than Val-Cit in human plasmaEarly generation linker, demonstrates good stability in human plasma in some contexts.
Val-Gln HighDesired plasma stabilityIdentified as a rapidly cleaved dipeptide by lysosomal proteases.
Leu-Gln HighDesired plasma stabilityAnother novel dipeptide sequence with high cleavage rates by lysosomal enzymes.
EVCit (Glu-Val-Cit) More sensitive to cathepsin B than Val-Cit>14 days (mouse plasma)Tripeptide linker designed to improve stability in mouse plasma by preventing cleavage by carboxylesterase 1c.
ParameterVal-Cit LinkerVal-Ala LinkerReference(s)
Aggregation (at high DAR) Prone to precipitation and aggregationAllows for DAR up to 7.4 with <10% aggregation
Hydrophobicity More hydrophobicLess hydrophobic
In Vitro Efficacy (IC50) Potent, but can be payload and cell line dependentGenerally shows potent in vitro activity
Mouse Plasma Stability Unstable, hydrolyzed within 1 hourMore stable than Val-Cit, but still susceptible to some cleavage
Human Plasma Stability Highly stableHighly stable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, conjugation, and evaluation of dipeptide linkers.

Solid-Phase Synthesis of Fmoc-Dipeptide-OH Building Blocks

This protocol outlines the manual synthesis of a dipeptide using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin or 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe or reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling: Repeat the Fmoc deprotection step. Couple the second Fmoc-protected amino acid using the same procedure as in step 3.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the dipeptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude dipeptide can then be purified by reverse-phase HPLC.

Maleimide-Thiol Conjugation of a Dipeptide Linker to a Biomolecule

This protocol describes the conjugation of a maleimide-functionalized dipeptide linker to a thiol-containing biomolecule, such as a cysteine-containing peptide or a reduced antibody.

Materials:

  • Thiol-containing biomolecule (e.g., antibody, peptide)

  • Maleimide-functionalized dipeptide linker

  • Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for antibody reduction)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer. For antibodies, if necessary, reduce interchain disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • Linker Preparation: Prepare a stock solution of the maleimide-functionalized dipeptide linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the linker solution to the biomolecule solution at a 10-20 fold molar excess of the linker. Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted linker and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting bioconjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This fluorometric assay is used to determine the susceptibility of a dipeptide linker to cleavage by cathepsin B.

Materials:

  • Dipeptide linker conjugated to a fluorogenic substrate (e.g., 7-amino-4-methylcoumarin, AMC)

  • Recombinant human cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic dipeptide substrate in DMSO. Dilute the substrate to the desired final concentration in Assay Buffer. Activate cathepsin B according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the activated cathepsin B solution to the appropriate wells. Include control wells with buffer only (no enzyme).

  • Initiate Reaction: Add the dipeptide substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).

  • Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot. For kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat values.

Visualizing the Intracellular Journey: Signaling Pathways and Workflows

The efficacy of bioconjugates with cleavable dipeptide linkers is critically dependent on their successful internalization and trafficking to the correct subcellular compartment for enzymatic cleavage.

Receptor-Mediated Endocytosis and Lysosomal Trafficking of ADCs

The following diagram illustrates the typical pathway for an antibody-drug conjugate (ADC) from binding to a cell surface receptor to the release of its payload in the lysosome.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Clathrin_Pit Clathrin-coated Pit Receptor->Clathrin_Pit 2. Internalization Binding Early_Endosome Early Endosome (pH 6.0-6.5) Clathrin_Pit->Early_Endosome 3. Endosome Formation Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome 4. Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Receptor Recycling Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome 5. Fusion Payload_Release Payload Release Lysosome->Payload_Release 6. Dipeptide Cleavage by Cathepsins Cytotoxicity Cytotoxic Effect (e.g., Apoptosis) Payload_Release->Cytotoxicity Recycling_Endosome->Receptor Recycling

Caption: Receptor-mediated endocytosis and lysosomal degradation pathway of an ADC.

This process begins with the ADC binding to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized via clathrin-mediated endocytosis, forming an early endosome. As the endosome matures, its internal pH decreases, eventually fusing with a lysosome. Within the acidic and enzyme-rich environment of the lysosome, cathepsins cleave the dipeptide linker, leading to the release of the cytotoxic payload.

Experimental Workflow for Dipeptide Linker Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a novel dipeptide linker for bioconjugation.

Linker_Workflow cluster_synthesis Synthesis & Characterization cluster_conjugation Bioconjugation cluster_evaluation In Vitro Evaluation Synthesis Dipeptide Linker Synthesis (SPPS) Characterization Characterization (NMR, Mass Spec) Synthesis->Characterization Conjugation Conjugation to Biomolecule Characterization->Conjugation Purification Purification (SEC, Dialysis) Conjugation->Purification ADC_Characterization ADC Characterization (DAR, Aggregation) Purification->ADC_Characterization Cleavage_Assay Enzymatic Cleavage Assay (Cathepsin B) ADC_Characterization->Cleavage_Assay Plasma_Stability Plasma Stability Assay ADC_Characterization->Plasma_Stability Cytotoxicity_Assay In Vitro Cytotoxicity (Cell-based Assay) ADC_Characterization->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay (Co-culture) Cytotoxicity_Assay->Bystander_Assay

Caption: Experimental workflow for the evaluation of a novel dipeptide linker.

This workflow begins with the chemical synthesis of the dipeptide linker, typically via solid-phase peptide synthesis, followed by its thorough characterization using analytical techniques like NMR and mass spectrometry to confirm its structure and purity. The linker is then conjugated to the desired biomolecule, and the resulting conjugate is purified and characterized to determine properties such as the drug-to-antibody ratio and the extent of aggregation. Finally, a series of in vitro assays are performed to evaluate the linker's performance, including its susceptibility to enzymatic cleavage, stability in plasma, and its ability to mediate cytotoxicity and a potential bystander effect.

Conclusion and Future Directions

Dipeptide linkers represent a mature yet continually evolving technology in the field of bioconjugation. While Val-Cit remains a clinical stalwart, the development of novel dipeptide sequences with improved properties, such as enhanced plasma stability and reduced hydrophobicity, is expanding the design space for next-generation bioconjugates. The ability to fine-tune the cleavage kinetics and physicochemical properties of these linkers by altering the amino acid sequence provides a powerful tool for optimizing the therapeutic index of targeted therapies. Future research will likely focus on the discovery of dipeptides that are substrates for a wider range of tumor-associated enzymes, the development of dual-stimuli responsive linkers, and the application of dipeptide linkers in novel therapeutic modalities beyond ADCs, such as peptide-drug conjugates and targeted delivery of oligonucleotides. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers aiming to harness the full potential of dipeptide linkers in their drug development endeavors.

References

Preliminary Studies Involving Fmoc-Gly-Gly-OSU: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-glycyl-glycine-N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU) is a dipeptide derivative that serves as a valuable building block in the field of bioconjugation and peptide chemistry. The presence of the Fmoc protecting group allows for controlled, stepwise peptide synthesis, while the N-hydroxysuccinimide (OSu) ester provides a reactive handle for the efficient formation of stable amide bonds with primary amines. This technical guide provides an overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs).

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₂₃H₂₁N₃O₇[1]
Molecular Weight 451.43 g/mol [1]
CAS Number 114726-49-7[1]
Appearance White to off-white powderInferred from similar compounds
Storage Store under inert atmosphere at 2-8°CInferred from similar compounds

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the protection of the dipeptide glycyl-glycine (Gly-Gly) with an Fmoc group, followed by the activation of the resulting carboxylic acid with N-hydroxysuccinimide.

Step 1: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-glycyl-glycine (Fmoc-Gly-Gly-OH)

A common method for the synthesis of Fmoc-Gly-Gly-OH involves the reaction of glycyl-glycine with Fmoc-OSu in an aqueous alkaline solution. A detailed experimental protocol based on a patented method is provided below.[2]

Experimental Protocol:

  • Dissolution of Glycyl-glycine: Dissolve glycyl-glycine (e.g., 6.1 g, 0.050 mol) in a 10% sodium carbonate solution (63 mL) with stirring until the solid is completely dissolved.

  • Addition of Fmoc-OSu: At a controlled temperature of 20°C, add a solution of Fmoc-OSu (e.g., 16.8 g, 0.05 mol) in a suitable organic solvent like acetone (60 mL) dropwise over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at a temperature below 30°C for 2 hours.

  • Work-up and Extraction: Dilute the reaction mixture with water (approx. 50 mL) and wash with an organic solvent such as toluene (80 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. Extract the product with ethyl acetate (100 mL).

  • Isolation and Purification: Wash the organic phase, concentrate it to remove the solvent, which should result in the precipitation of a white solid. Filter the solid and dry to obtain Fmoc-Gly-Gly-OH.

Quantitative Data for Fmoc-Gly-Gly-OH Synthesis:

ReactantsMolar Ratio (Gly-Gly : Fmoc-OSu)SolventReaction TimeYieldPurityReference
Gly-Gly, Fmoc-OSu1.0 : 1.0510% K₂CO₃(aq) / Acetone2 hours93%>99%[2]
Gly-Gly, Fmoc-OSu1.0 : 1.010% Na₂CO₃(aq) / Acetone2 hours91%>99%
Step 2: Synthesis of this compound

Representative Experimental Protocol:

  • Dissolution: Dissolve Fmoc-Gly-Gly-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Reaction: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Application in Bioconjugation: A Workflow for ADC Linker Synthesis

This compound is primarily used as a linker component in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs). The Gly-Gly dipeptide can serve as a substrate for lysosomal enzymes, enabling the release of a cytotoxic payload within a target cell. The OSu group allows for covalent attachment to an amine-containing molecule, which could be a payload or a targeting ligand.

Below is a logical workflow illustrating the role of this compound in the construction of an ADC.

ADC_Synthesis_Workflow cluster_synthesis Synthesis of Linker-Payload Conjugate cluster_deprotection Fmoc Deprotection cluster_conjugation Conjugation to Antibody This compound This compound Reaction1 Amide Bond Formation (e.g., in DMF with DIPEA) This compound->Reaction1 Payload_NH2 Payload-NH2 Payload_NH2->Reaction1 Fmoc_Linker_Payload Fmoc-Gly-Gly-Payload Reaction1->Fmoc_Linker_Payload Deprotection Deprotection Fmoc_Linker_Payload->Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection Linker_Payload_NH2 H2N-Gly-Gly-Payload Deprotection->Linker_Payload_NH2 Conjugation Amide Bond Formation Linker_Payload_NH2->Conjugation Antibody_COOH Antibody-COOH Antibody_COOH->Conjugation Coupling_Agents Coupling Agents (e.g., EDC, NHS) Coupling_Agents->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

References

Methodological & Application

Application Notes and Protocols for Fmoc-Gly-Gly-OSU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its mild deprotection conditions, making it compatible with a diverse range of amino acids and complex peptide sequences.[1][2] This document provides a detailed, step-by-step protocol for the use of Fmoc-Gly-Gly-OSU, a pre-activated dipeptide, in SPPS. The use of an N-hydroxysuccinimide (OSU) ester facilitates the coupling reaction by providing a highly reactive acylating agent, which readily reacts with the free amine on the resin-bound peptide chain to form a stable amide bond.[3][4]

Core Principles of Fmoc SPPS

The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The entire process is a cycle of three main stages:

  • Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain.

  • Coupling: The formation of a peptide bond between the newly deprotected N-terminus and the incoming activated amino acid.

  • Washing: Thorough rinsing of the resin to remove excess reagents and byproducts before the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all permanent side-chain protecting groups are removed.

Experimental Protocols

This protocol is designed for a standard manual SPPS synthesis. Adjustments may be necessary for automated synthesizers.

Materials and Reagents
  • This compound

  • Appropriate resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent K or a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol 1: Resin Preparation and Swelling
  • Weighing the Resin: Accurately weigh the desired amount of resin into a reaction vessel.

  • Swelling: Add DMF (approximately 10 mL per gram of resin) to the reaction vessel.

  • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.

  • Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

Protocol 2: The SPPS Cycle (Deprotection and Coupling)

This cycle is to be repeated for each amino acid or dipeptide to be added.

Step 1: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Coupling of this compound

  • Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF.

  • Add the this compound solution to the deprotected peptide-resin.

  • Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.

  • Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for more complex sequences.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 1 min).

Step 3: Monitoring the Coupling Reaction (Optional but Recommended)

  • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.

  • Take a small sample of resin beads (a few beads are sufficient).

  • Wash the beads with ethanol and add the ninhydrin test solutions as per the manufacturer's protocol.

  • Heat the sample for 3-5 minutes.

  • A blue or purple color indicates the presence of free amines and an incomplete coupling reaction. In this case, the coupling step should be repeated. A yellow or colorless result indicates a complete reaction.

Protocol 3: Final Deprotection and Cleavage
  • After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 2, Step 1.

  • Wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove residual DMF.

  • Dry the resin under a high vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The composition may need to be adjusted based on the specific amino acids in the peptide sequence.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Isolation
  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.

  • Dry the crude peptide under vacuum.

  • The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the typical quantitative parameters for the key steps in the SPPS protocol.

Parameter Value Notes Reference
Resin Swelling Solvent Volume 10 mL / g of resinDMF is the standard solvent.
Fmoc Deprotection Reagent 20% (v/v) Piperidine in DMFThe most common and effective reagent for Fmoc removal.
Fmoc Deprotection Time 2 x 5-10 minutesA two-step deprotection ensures completeness.
This compound Equivalents 1.5 - 3 eq.Relative to the resin's substitution level.N/A
Base for Coupling (DIPEA) 1 - 2 eq.Used to neutralize the protonated amine.N/A
Coupling Time 1 - 2 hoursCan be extended for difficult couplings.N/A
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISA standard cocktail for many peptides.
Cleavage Cocktail Volume 10 mL / g of resinEnsures complete coverage and reaction.
Cleavage Time 2 - 4 hoursDependent on the peptide and resin linker.
Precipitation Solvent ~10x volume of cold diethyl etherRelative to the volume of the TFA filtrate.

Visualizations

SPPS Workflow Diagram

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis.

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (this compound) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test (Optional) Wash2->Kaiser Kaiser->Deprotection Next Cycle Final_Deprotect Final Fmoc Deprotection Kaiser->Final_Deprotect Final Cycle Complete Final_Wash Wash (DMF & DCM) Final_Deprotect->Final_Wash Dry Dry Resin Final_Wash->Dry Cleavage Cleavage from Resin (TFA Cocktail) Dry->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: Workflow of the Fmoc-SPPS cycle.

Logical Relationship of Key SPPS Stages

This diagram shows the logical progression and dependencies of the major stages in the synthesis.

SPPS_Logic Start Resin Preparation Cycle Synthesis Cycle (Deprotection -> Coupling -> Wash) Start->Cycle Cleavage Cleavage & Global Deprotection Cycle->Cleavage Sequence Complete Isolation Peptide Isolation & Purification Cleavage->Isolation Analysis Final Product Analysis (e.g., MS, HPLC) Isolation->Analysis

Caption: Logical flow of SPPS from start to finish.

References

Application Note: Fmoc-Gly-Gly-OSu for Solid-Phase Peptide Synthesis of Difficult Sequences

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides. However, the synthesis of "difficult sequences" remains a significant challenge. These sequences, often rich in hydrophobic residues or containing repetitive amino acids like glycine, are prone to inter-chain aggregation on the solid support. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in deletion sequences and a final product that is difficult to purify. The Gly-Gly motif is particularly problematic due to its propensity to form stable secondary structures. To address these issues, the use of pre-formed dipeptide building blocks, such as Fmoc-Gly-Gly-OH, has been shown to be effective. The use of its N-hydroxysuccinimide (OSu) activated ester, Fmoc-Gly-Gly-OSu, offers a further advantage by providing a stable, ready-to-use reagent that can enhance coupling efficiency and minimize side reactions.

The Advantage of Using this compound

The strategy of incorporating a pre-formed Gly-Gly dipeptide unit as a single building block during SPPS offers several advantages in overcoming the challenges associated with difficult sequences:

  • Disruption of Secondary Structure Formation: Introducing two glycine residues in a single coupling step can disrupt the formation of ordered, aggregation-prone secondary structures that can form when coupling single glycine residues sequentially.

  • Improved Coupling Efficiency: By pre-forming the peptide bond between the two glycine residues, a potentially difficult coupling step on the solid phase is circumvented. The OSu-activated ester of the dipeptide provides a highly reactive species that can drive the coupling reaction to completion, even in sterically hindered or aggregated environments.

  • Reduced Risk of Deletion Sequences: By ensuring a more complete coupling, the incidence of Gly-deletion sequences in the final peptide is significantly reduced, leading to a purer crude product.

  • Convenience and Reproducibility: this compound is a stable, crystalline solid that can be prepared in advance and used as needed, offering greater convenience and reproducibility compared to in-situ activation methods which can have variable efficiency.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the benefits of using dipeptide building blocks in SPPS are well-documented. The following table summarizes the expected improvements based on the use of dipeptide strategies in difficult sequences.

ParameterStandard Single Amino Acid CouplingThis compound CouplingExpected Improvement
Crude Peptide Purity Often low (<50%) for difficult sequencesSignificantly higherIncreased purity, easier purification
Yield of Target Peptide Reduced due to incomplete reactionsHigherImproved overall process efficiency
Presence of Deletion Sequences High, particularly Gly-deletionSubstantially lowerCleaner product profile
Coupling Time Can be prolonged with repeated couplingsStandard or reduced coupling timesTime savings in the synthesis cycle

Experimental Protocols

Protocol 1: Synthesis of this compound from Fmoc-Gly-Gly-OH

This protocol describes the synthesis of the N-hydroxysuccinimide ester of Fmoc-Gly-Gly-OH.

Materials:

  • Fmoc-Gly-Gly-OH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-Gly-Gly-OH (1 equivalent) in anhydrous DCM.

  • Addition of NHS: To the stirred solution, add N-Hydroxysuccinimide (1.1 equivalents).

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C.

  • Addition of DCC: While maintaining the temperature at 0°C, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filtration: After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

  • Recrystallization: Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound as a white crystalline solid.

  • Drying and Storage: Dry the purified product under vacuum. Store in a desiccator at 4°C.

Protocol 2: Application of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the use of this compound for the incorporation of a Gly-Gly moiety into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and again with DMF (3 times).

  • Coupling of this compound:

    • Prepare a solution of this compound (2-3 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Add DIPEA (1-2 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

  • Washing:

    • After the coupling is complete (ninhydrin test is negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle to continue the peptide synthesis.

Visualizations

Synthesis_of_Fmoc_Gly_Gly_OSu FmocGlyGlyOH Fmoc-Gly-Gly-OH Reaction Reaction (0°C to RT, 12-16h) FmocGlyGlyOH->Reaction NHS N-Hydroxysuccinimide (NHS) NHS->Reaction DCC DCC in DCM DCC->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Filtrate DCU DCU (precipitate) Filtration->DCU Solid Recrystallization Recrystallization Concentration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

SPPS_Workflow_with_Fmoc_Gly_Gly_OSu Start Start: Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple this compound (with DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

Caption: SPPS workflow using this compound.

Logic_Diagram_Difficult_Sequences Problem Problem: Difficult Sequences (e.g., Gly-Gly) Aggregation Inter-chain Aggregation Problem->Aggregation IncompleteCoupling Incomplete Coupling Aggregation->IncompleteCoupling Deletion Deletion Sequences IncompleteCoupling->Deletion Outcome Outcome: Higher Purity & Yield Deletion->Outcome reduces Solution Solution: Use this compound Disruption Disrupts Aggregation Solution->Disruption EfficientCoupling Highly Efficient Coupling Solution->EfficientCoupling Disruption->Outcome EfficientCoupling->Outcome

Caption: Overcoming difficult sequences with this compound.

Application of Fmoc-Gly-Gly-OSU as a Linker in Antibody-Drug Conjugates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Fmoc-Gly-Gly-OSU, a dipeptide-based cleavable linker, in the development of ADCs.

The Gly-Gly dipeptide motif is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release mechanism aims to deliver the cytotoxic payload specifically to cancer cells, thereby enhancing the therapeutic window and minimizing off-target toxicity. The N-hydroxysuccinimide (OSU) ester provides a reactive group for conjugation to amine-containing payloads, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a modular and controlled synthesis of the drug-linker conjugate.

Mechanism of Action of Gly-Gly Linker-Based ADCs

The therapeutic action of an ADC utilizing a Gly-Gly linker involves a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

  • Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of tumor cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized endosome containing the ADC-antigen complex fuses with a lysosome. The lysosomal compartment is characterized by a low pH and a high concentration of various hydrolytic enzymes, including proteases.

  • Linker Cleavage and Payload Release: Within the lysosome, proteases such as cathepsin B recognize and cleave the amide bonds of the Gly-Gly dipeptide linker. This enzymatic cleavage liberates the cytotoxic payload from the antibody.

  • Cytotoxic Effect: The released payload can then diffuse or be transported into the cytoplasm and/or nucleus, where it exerts its cell-killing effect. For microtubule inhibitors, this involves disrupting the microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. For DNA-damaging agents, the payload interacts with DNA, causing damage that triggers programmed cell death.

Experimental Protocols

This section provides detailed protocols for the synthesis of a drug-linker conjugate using this compound, its deprotection, conjugation to a monoclonal antibody, and subsequent purification and characterization of the final ADC.

Protocol 1: Synthesis of the Fmoc-Gly-Gly-Payload Conjugate

This protocol describes the reaction of this compound with an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the payload solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by HPLC-MS until the starting material (payload) is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the crude Fmoc-Gly-Gly-Payload conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

  • Characterize the final product by mass spectrometry to confirm its identity and purity.

Protocol 2: Fmoc Deprotection of the Gly-Gly-Payload Conjugate

This protocol details the removal of the Fmoc protecting group to generate the amine-functionalized drug-linker for antibody conjugation.

Materials:

  • Fmoc-Gly-Gly-Payload conjugate

  • 20% Piperidine in DMF solution

  • DMF

  • HPLC system for reaction monitoring and purification

  • Mass Spectrometer (MS)

Procedure:

  • Dissolve the Fmoc-Gly-Gly-Payload conjugate in DMF.

  • Add the 20% piperidine in DMF solution to the dissolved conjugate.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by HPLC-MS, observing the disappearance of the Fmoc-protected peak and the appearance of the deprotected product peak.

  • Once the reaction is complete, remove the solvent and excess piperidine under vacuum.

  • Purify the deprotected Gly-Gly-Payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final drug-linker as a solid.

  • Confirm the identity and purity of the product by mass spectrometry.

Protocol 3: Antibody Conjugation

This protocol describes the conjugation of the deprotected Gly-Gly-Payload to a monoclonal antibody, typically through lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Deprotected Gly-Gly-Payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Dissolve the deprotected Gly-Gly-Payload in a minimal amount of anhydrous DMSO.

  • Add the drug-linker solution to the antibody solution at a calculated molar excess (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR). The final concentration of the organic co-solvent should typically be kept below 10% to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.

  • Monitor the conjugation reaction by methods such as Hydrophobic Interaction Chromatography (HIC) to observe the formation of different DAR species.

  • Quench the reaction by adding a quenching reagent like N-acetylcysteine or by proceeding directly to purification.

Protocol 4: Purification of the Antibody-Drug Conjugate

This protocol outlines the purification of the ADC to remove unconjugated drug-linker and other impurities.

Materials:

  • Crude ADC reaction mixture

  • Size Exclusion Chromatography (SEC) column

  • Purification buffer (e.g., PBS, pH 7.4)

  • Protein concentration determination assay (e.g., BCA or A280)

Procedure:

  • Equilibrate the SEC column with the purification buffer.

  • Load the crude ADC reaction mixture onto the SEC column.

  • Elute the ADC with the purification buffer. The ADC, being a large molecule, will elute first, while the smaller, unconjugated drug-linker and other small molecules will be retained longer.

  • Collect the fractions corresponding to the purified ADC peak.

  • Pool the ADC-containing fractions and determine the protein concentration.

  • The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., at -80°C).

Protocol 5: Characterization of the Antibody-Drug Conjugate

This protocol describes methods to characterize the purified ADC, focusing on the determination of the Drug-to-Antibody Ratio (DAR).

Methods for DAR Determination:

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of the payload.

    • Calculate the DAR using the Beer-Lambert law, incorporating the extinction coefficients of the antibody and the payload at both wavelengths.

  • Hydrophobic Interaction Chromatography (HIC):

    • Inject the purified ADC onto a HIC column.

    • Use a decreasing salt gradient to elute the different ADC species.

    • The unconjugated antibody will elute first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.), due to the increased hydrophobicity imparted by the drug-linker.

    • The average DAR can be calculated by integrating the peak areas of the different DAR species.

  • Mass Spectrometry (MS):

    • For a more precise DAR determination, the ADC can be analyzed by native mass spectrometry or after deglycosylation and/or reduction of the antibody into its light and heavy chains.

    • The mass difference between the unconjugated and conjugated antibody chains allows for the direct determination of the number of conjugated drug-linkers.

Data Presentation

The following tables summarize hypothetical quantitative data for an ADC constructed using a Gly-Gly linker. This data is representative and serves as a guide for expected outcomes.

Table 1: Conjugation and Purification Summary

ParameterResult
Initial Antibody Concentration10 mg/mL
Molar Ratio (Drug-Linker:Antibody)8:1
Final ADC Concentration8.5 mg/mL
Purification Yield85%
Aggregates (by SEC)< 2%

Table 2: Drug-to-Antibody Ratio (DAR) Analysis

MethodAverage DARDAR Distribution (Relative %)
UV-Vis Spectroscopy3.8N/A
Hydrophobic Interaction Chromatography (HIC)3.6DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5%
Mass Spectrometry (Intact)3.7Consistent with HIC

Table 3: In Vitro Stability of Gly-Gly Linker ADC

Timepoint% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
0 h100100
24 h9895
48 h9691
72 h9488
168 h8980

Table 4: In Vitro Cytotoxicity of a Hypothetical Gly-Gly-MMAE ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BMedium5.2
Cell Line CLow/Negative> 1000

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound as a linker in ADCs.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Fmoc Deprotection cluster_2 Antibody Conjugation cluster_3 Purification & Characterization Fmoc_Gly_Gly_OSU This compound Fmoc_Drug_Linker Fmoc-Gly-Gly-Payload Fmoc_Gly_Gly_OSU->Fmoc_Drug_Linker Payload Amine-Payload Payload->Fmoc_Drug_Linker Deprotected_Drug_Linker H2N-Gly-Gly-Payload Fmoc_Drug_Linker->Deprotected_Drug_Linker Piperidine/DMF ADC Antibody-Drug Conjugate (ADC) Deprotected_Drug_Linker->ADC Antibody Antibody (mAb) Antibody->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC/HIC Characterization Characterization Purified_ADC->Characterization DAR Analysis

Caption: Workflow for the synthesis and purification of an ADC using this compound.

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation Binding Antigen Binding ADC->Binding Targeting Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Enzymatic Cleavage (Cathepsins) Cytotoxicity Cell Death (Apoptosis) Payload_Release->Cytotoxicity Mechanism of Action

Caption: Mechanism of action of an ADC with an enzymatically cleavable Gly-Gly linker.

Signaling_Pathway Payload Released Payload (e.g., MMAE) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Caspase Caspase Cascade Activation Apoptosis->Caspase

Caption: Signaling pathway of a microtubule inhibitor payload released from an ADC.

Conclusion

This compound serves as a valuable and versatile linker for the development of antibody-drug conjugates. Its dipeptide structure offers a balance of stability in circulation and efficient cleavage within the lysosomal compartment of target tumor cells. The protocols and data presented in this document provide a comprehensive guide for researchers and drug developers to effectively utilize this linker in the synthesis, purification, and characterization of novel ADCs. The modular nature of the Fmoc-protected linker allows for its application with a wide range of amine-containing payloads, facilitating the exploration of new and potent targeted cancer therapies. Careful optimization of conjugation conditions and thorough characterization of the final ADC product are crucial for achieving a therapeutic candidate with a desirable efficacy and safety profile.

Application Notes and Protocols for Incorporating Fmoc-Gly-Gly-OSU into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of dipeptide units during peptide synthesis is a strategic approach to introduce specific functionalities, improve synthesis efficiency of challenging sequences (such as poly-glycine regions), and create specific linkers, for instance in antibody-drug conjugates (ADCs).[1] Fmoc-Gly-Gly-OSU (9-fluorenylmethyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester) is a pre-activated dipeptide building block designed for straightforward incorporation into a growing peptide chain. The N-hydroxysuccinimide (OSU) ester is a reactive group that readily couples with the free N-terminal amine of a peptide, forming a stable amide bond.[2] This document provides detailed application notes and protocols for the efficient incorporation of this compound in both solid-phase and solution-phase peptide synthesis.

Principle of the Method

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). In this methodology, the peptide is assembled step-by-step on a solid support (resin). The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base (e.g., piperidine), exposing a free amine. Subsequently, the activated amino acid, in this case, this compound, is introduced and couples to the free amine. The OSu group acts as a good leaving group, facilitating the formation of the new peptide bond. This cycle is repeated until the desired peptide sequence is synthesized.

Alternatively, this compound can be utilized in solution-phase synthesis, where all reactants are dissolved in an appropriate solvent. This method is advantageous for large-scale synthesis of shorter peptides.

Data Presentation

The following tables summarize typical quantitative data expected during the incorporation of this compound. These values are illustrative and can vary depending on the specific peptide sequence, resin, coupling reagents, and reaction conditions.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Data

ParameterTypical ValueNotes
Coupling Time 30 - 120 minutesCan be shorter with highly efficient coupling reagents like HCTU or COMU (e.g., 5-15 minutes).[3][4]
Coupling Efficiency > 98%Monitored by qualitative tests like the Kaiser test (ninhydrin test).[5]
Crude Peptide Purity (Post-SPPS) > 70%Dependent on peptide length and sequence complexity. Determined by RP-HPLC.
Purified Peptide Yield 30 - 70%Based on the initial loading of the resin.
Final Labeled Peptide Purity > 98%After final purification by preparative RP-HPLC.
Overall Yield of Dipeptide Incorporation 20 - 60%Highly dependent on the yields of the preceding and subsequent steps.

Table 2: Solution-Phase Synthesis Data

ParameterTypical ValueNotes
Reaction Time 2 - 8 hoursGenerally longer than SPPS coupling times.
Yield of Dipeptide Incorporation 80 - 95%Typically higher than the overall yield in multi-step SPPS.
Purity after Work-up > 90%Purification often involves extraction and crystallization.
Final Purity after Chromatography > 99%If further purification by column chromatography is performed.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling Activator (e.g., HCTU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection (if necessary):

    • If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and react for 10-15 minutes to ensure complete deprotection.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5 - 3 equivalents relative to the resin loading) in DMF.

    • Add the coupling activator (e.g., HCTU, 1.45 equivalents) and the base (e.g., DIPEA, 3 equivalents).

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 30-120 minutes. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to remove excess reagents and by-products.

  • Chain Elongation or Cleavage:

    • The resin is now ready for the next Fmoc deprotection and coupling cycle to continue peptide elongation.

    • Alternatively, if the sequence is complete, proceed to the final cleavage of the peptide from the resin.

Protocol 2: Incorporation of this compound via Solution-Phase Synthesis

This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.

Materials:

  • Amino acid or peptide with a free amine and a protected C-terminus (e.g., as a methyl or ethyl ester)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve the amine-containing component (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert gas atmosphere.

  • Addition of Base: Add the base (e.g., DIPEA, 1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of this compound: In a separate flask, dissolve this compound (1.05 - 1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with a weak acid solution (e.g., 5% citric acid), water, a weak base solution (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Fmoc-Gly-Gly-peptide.

Mandatory Visualizations

experimental_workflow_spps start Start: Peptide-Resin (with free N-terminus) swell 1. Resin Swelling (DMF, 30 min) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection If N-terminally Fmoc-protected activation 3. Activation of This compound (Coupling Reagent + Base) swell->activation If N-terminus is already free wash1 Wash (DMF) deprotection->wash1 wash1->activation coupling Coupling to Resin (30-120 min) activation->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 next_cycle Next SPPS Cycle wash2->next_cycle cleavage Final Cleavage wash2->cleavage If synthesis is complete next_cycle->deprotection end End: Peptide with incorporated Gly-Gly cleavage->end

Caption: Workflow for SPPS incorporation of this compound.

solution_phase_synthesis_workflow start Start: Amine Component + this compound dissolution 1. Dissolve Amine Component in Anhydrous Solvent start->dissolution add_base 2. Add Base (e.g., DIPEA) dissolution->add_base add_fgosu 3. Add this compound Solution at 0°C add_base->add_fgosu reaction 4. Reaction (2-8 hours at RT) add_fgosu->reaction workup 5. Aqueous Work-up (Extraction & Washes) reaction->workup purification 6. Purification (Chromatography or Recrystallization) workup->purification end End: Pure Fmoc-Gly-Gly-Peptide purification->end

Caption: Workflow for solution-phase synthesis.

logical_relationship FGG_OSU This compound (Activated Dipeptide) Coupling Coupling Reaction (SPPS or Solution Phase) FGG_OSU->Coupling Peptide Peptide Chain (with free N-terminus) Peptide->Coupling Result Extended Peptide Chain (+ Gly-Gly unit) Coupling->Result Byproduct N-Hydroxysuccinimide (Leaving Group) Coupling->Byproduct

Caption: Logical relationship of the coupling reaction.

References

Fmoc-Gly-Gly-OSU: A Versatile Dipeptide Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-Gly-Gly-OSu, the N-hydroxysuccinimide ester of Fmoc-protected diglycine, is a valuable and versatile building block in the synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides. Its activated ester functionality allows for efficient coupling to a wide range of amine-containing molecules, enabling the construction of diverse molecular architectures with potential applications in drug discovery and development. This dipeptide unit is particularly prominent in the design of linkers for Antibody-Drug Conjugates (ADCs), where it can be incorporated to create enzymatically cleavable linkages for targeted drug release.[1][2]

Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and poor cell permeability.[3] By modifying the peptide backbone or incorporating non-natural amino acids, researchers can develop more stable and potent drug candidates.[3] The Gly-Gly motif, due to its simplicity and flexibility, is a common component in these designs, often serving as a spacer or a recognition element for specific enzymes.[4]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptidomimetics, with a focus on its application in the construction of ADC linkers.

Data Presentation

While specific quantitative data for the direct coupling of this compound in all peptidomimetic syntheses is not extensively reported in publicly available literature, representative yields for the synthesis of the precursor, Fmoc-Gly-Gly-OH, provide an indication of the efficiency of the initial steps.

ProductStarting MaterialsReaction ConditionsYield (%)Purity (%)Reference
Fmoc-Gly-Gly-OHGlycylglycine, Fmoc-ONSu10% Sodium Carbonate, Acetone, 20-30°C, 2 hours91>99
Fmoc-Gly-Gly-OHGlycylglycine, Fmoc-ONSu10% Potassium Carbonate, Acetone, 20-30°C, 2 hours93>99

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of peptidomimetics, exemplified by its incorporation into an ADC linker. These protocols are based on standard solid-phase peptide synthesis (SPPS) techniques.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Linker using this compound

This protocol outlines the steps for coupling this compound to a resin-bound amine, followed by further modification to create a peptidomimetic linker suitable for drug conjugation.

Materials:

  • Rink Amide resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Drug molecule with a suitable functional group for conjugation (e.g., an amine)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (2 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Add DIPEA (4 equivalents) to the reaction mixture.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection of the Gly-Gly Moiety: Repeat step 2 to remove the Fmoc group from the newly coupled Gly-Gly unit.

  • Coupling of Subsequent Building Blocks (e.g., a spacer or the drug molecule):

    • If coupling another amino acid or a spacer, dissolve the Fmoc-protected amino acid/spacer (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours.

    • If coupling a drug molecule directly, the drug's amine functionality will react with the free amine on the resin-bound Gly-Gly. The specific coupling conditions will depend on the drug's structure and may require optimization.

  • Cleavage from Resin:

    • Wash the final resin-bound peptidomimetic with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Coupling of this compound to an Amine-Containing Molecule

This protocol describes a general procedure for the reaction of this compound with an amine in solution.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a functionalized linker or a drug molecule)

  • Apolar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing molecule (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the tertiary amine base (1.1-1.5 equivalents).

    • In a separate flask, dissolve this compound (1.05 equivalents) in the same solvent.

  • Coupling Reaction:

    • Slowly add the this compound solution to the solution of the amine-containing molecule at room temperature with stirring.

    • Allow the reaction to proceed for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 5% citric acid solution) to remove excess base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound in peptidomimetic synthesis.

experimental_workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_GG Couple This compound Deprotect1->Couple_GG Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_GG->Deprotect2 Couple_Drug Couple Drug/ Spacer Deprotect2->Couple_Drug Cleave Cleave from Resin (TFA Cocktail) Couple_Drug->Cleave Purify Purify (RP-HPLC) Cleave->Purify Product Peptidomimetic Product Purify->Product

SPPS workflow for peptidomimetic synthesis.

logical_relationship cluster_building_blocks Key Building Blocks cluster_reaction Coupling Reaction cluster_outcome Resulting Structure This compound This compound Activated Ester Activated Ester (-OSU) This compound->Activated Ester Provides Amine-containing\nMolecule Amine-containing Molecule Nucleophilic Attack Nucleophilic Attack by Amine Amine-containing\nMolecule->Nucleophilic Attack Initiates Activated Ester->Nucleophilic Attack Target of Amide Bond Formation Amide Bond Formation Nucleophilic Attack->Amide Bond Formation Peptidomimetic Peptidomimetic Amide Bond Formation->Peptidomimetic

Logical relationship of the coupling reaction.

signaling_pathway ADC Antibody-Drug Conjugate (with Gly-Gly Linker) Receptor Tumor-Specific Receptor ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization Uptake Lysosome Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage of Gly-Gly Linker (e.g., by Cathepsins) Lysosome->Cleavage DrugRelease Drug Release Cleavage->DrugRelease Target Intracellular Target (e.g., Microtubules) DrugRelease->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

Targeted drug delivery via an ADC with a Gly-Gly linker.

References

Application Notes and Protocols: Synthesis of Fluorescently Labeled Peptides Using Fmoc-Gly-Gly-OSU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent labeling of peptides is a critical technique in biomedical research and drug development, enabling the visualization, tracking, and quantification of peptides in various biological systems. The choice of the fluorescent label and the linking chemistry is paramount to ensure that the biological activity of the peptide is retained and that the fluorescent signal is stable and detectable. Fmoc-Gly-Gly-OSU (Nα-Fmoc-glycyl-glycine N-hydroxysuccinimide ester) is a valuable reagent that facilitates the introduction of a flexible Gly-Gly spacer and a terminal Fmoc-protected amino group, which can be subsequently coupled to a fluorescent dye. This dipeptide linker can enhance the solubility of the labeled peptide and minimize steric hindrance between the peptide and the fluorescent moiety, thereby preserving its biological function.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorescently labeled peptides. The described methodology involves a two-stage process: first, the conjugation of an amine-containing fluorescent dye to this compound, and second, the incorporation of the resulting Fmoc-Gly-Gly-Dye conjugate into a peptide sequence during solid-phase peptide synthesis (SPPS).

Principle of the Method

The overall strategy is based on the reactivity of the N-hydroxysuccinimide (NHS) ester of this compound towards primary amines.[1][2][3] This allows for the efficient formation of a stable amide bond with an amine-functionalized fluorescent dye. The resulting Fmoc-Gly-Gly-Dye conjugate is then used as a building block in standard Fmoc-based solid-phase peptide synthesis (SPPS) to label the N-terminus of a synthetic peptide.[4]

The workflow is divided into two main stages:

  • Synthesis of the Fluorescent Labeling Reagent (Fmoc-Gly-Gly-Dye): An amine-containing fluorescent dye is reacted with this compound in solution to form the Fmoc-Gly-Gly-Dye conjugate.

  • Solid-Phase Peptide Synthesis (SPPS) and Labeling: The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. The Fmoc-Gly-Gly-Dye conjugate is then coupled to the N-terminus of the resin-bound peptide. Following cleavage from the resin and purification, the final fluorescently labeled peptide is obtained.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterStage 1: Fmoc-Gly-Gly-Dye SynthesisStage 2: Peptide Labeling and Purification
Key Reaction NHS ester-amine couplingFmoc-SPPS coupling
Reactants This compound, Amine-DyeResin-Peptide, Fmoc-Gly-Gly-Dye
Solvent Anhydrous DMSO or DMF[1]DMF
pH 8.0-8.5Not directly controlled (DIEA added)
Reaction Time 1 - 4 hours1 - 2 hours
Monitoring LC-MSKaiser Test / LC-MS of cleaved aliquot
Purification Reverse-Phase HPLCReverse-Phase HPLC
Expected Yield > 85%15-50% (overall)
Final Purity > 95%> 98%

Experimental Protocols

Stage 1: Synthesis of the Fluorescent Labeling Reagent (Fmoc-Gly-Gly-Dye)

This protocol describes the reaction of this compound with a generic amine-containing fluorescent dye (Amine-Dye).

Materials and Reagents:

  • This compound

  • Amine-containing fluorescent dye (e.g., an amino-functionalized rhodamine, fluorescein, or cyanine dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIEA)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Protocol:

  • Dissolve the Amine-Dye: Dissolve the amine-containing fluorescent dye in a minimal amount of anhydrous DMF or DMSO.

  • pH Adjustment: Add 0.1 M sodium bicarbonate buffer to the dye solution to achieve a final pH of 8.3-8.5. Alternatively, for reactions in pure organic solvent, 2-3 equivalents of DIEA can be used.

  • Dissolve this compound: In a separate vial, dissolve 1.0 to 1.2 equivalents of this compound in anhydrous DMF or DMSO.

  • Reaction: Slowly add the this compound solution to the stirred dye solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired Fmoc-Gly-Gly-Dye conjugate and the consumption of the starting materials.

  • Purification: Upon completion, purify the Fmoc-Gly-Gly-Dye conjugate by RP-HPLC.

  • Lyophilization: Lyophilize the purified product to obtain a stable powder. Store at -20°C, protected from light.

Stage 2: Solid-Phase Peptide Synthesis and N-terminal Labeling

This protocol outlines the synthesis of a peptide on a solid support and the subsequent coupling of the Fmoc-Gly-Gly-Dye conjugate.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • DMF, Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA

  • Fmoc-Gly-Gly-Dye conjugate (from Stage 1)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • RP-HPLC system

  • Lyophilizer

Protocol:

  • Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-SPPS protocols. This involves sequential cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (using HBTU/DIEA or HATU/DIEA).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Gly-Gly-Dye:

    • Pre-activate a solution of the Fmoc-Gly-Gly-Dye (1.5 eq), HBTU/HATU (1.45 eq), and DIEA (3 eq) in DMF for 5 minutes.

    • Add the activated mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly coupled Gly-Gly-Dye moiety using 20% piperidine in DMF. This step is optional and depends on whether a free N-terminus is desired on the final labeled peptide.

  • Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

  • Final Product: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light. Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

Mandatory Visualization

Synthesis of Fmoc-Gly-Gly-Dye Reagent Fmoc_Gly_Gly_OSU This compound Reaction NHS Ester-Amine Coupling (DMF/DMSO, pH 8.0-8.5) Fmoc_Gly_Gly_OSU->Reaction Amine_Dye Amine-Containing Fluorescent Dye Amine_Dye->Reaction Fmoc_Gly_Gly_Dye Fmoc-Gly-Gly-Dye Conjugate Reaction->Fmoc_Gly_Gly_Dye Purification RP-HPLC Purification Fmoc_Gly_Gly_Dye->Purification Final_Product Purified Fmoc-Gly-Gly-Dye Purification->Final_Product

Caption: Reaction scheme for the synthesis of the fluorescent labeling reagent.

Workflow for Fluorescent Peptide Synthesis Start Start: SPPS Resin SPPS_Cycles Fmoc-SPPS Cycles (Deprotection & Coupling) Start->SPPS_Cycles N_Term_Deprotection N-Terminal Fmoc Deprotection SPPS_Cycles->N_Term_Deprotection Dye_Coupling Couple Fmoc-Gly-Gly-Dye N_Term_Deprotection->Dye_Coupling Cleavage Cleavage from Resin Dye_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Final Fluorescently Labeled Peptide Purification->Final_Peptide

Caption: Overall workflow for the synthesis of fluorescently labeled peptides.

References

Application Notes and Protocols: Fmoc-Gly-Gly-OSU for Biocompatible Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide-based hydrogels are a class of biomaterials garnering significant interest for applications in regenerative medicine, tissue engineering, and controlled drug delivery.[1] These hydrogels are formed through the spontaneous organization of peptide building blocks into a three-dimensional network that can entrap a large volume of water. The N-fluorenylmethoxycarbonyl (Fmoc) protecting group, with its aromatic nature, is a key driver for the self-assembly of amino acids and short peptides through π-π stacking interactions, leading to the formation of stable hydrogels. This document provides detailed application notes and protocols for the use of Nα-Fmoc-glycyl-glycine N-succinimidyl ester (Fmoc-Gly-Gly-OSU) in the creation of biocompatible hydrogels.

The principle of self-assembly for Fmoc-peptides is governed by non-covalent interactions. A change in environmental conditions, such as pH, triggers the self-assembly process. The key interactions are:

  • π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety stack on top of each other, forming the core of the nanofibrous network.

  • Hydrogen Bonding: The peptide backbone participates in hydrogen bonding, contributing to the formation and stability of β-sheet-like structures.[2]

  • Hydrophobic Interactions: The peptide side chains can also contribute to the stability of the hydrogel network.

While this compound is noted as a dipeptide that can be used to synthesize antibody-drug conjugate (ADC) linkers, its structural similarity to other Fmoc-dipeptides suggests its potential as a hydrogelator.[3][4] The glycine residues provide a simple and flexible peptide backbone. The N-hydroxysuccinimide (NHS) ester (OSU) group is a reactive site that can be utilized for bioconjugation, allowing for the covalent attachment of therapeutic agents or other biomolecules to the hydrogel matrix.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₃H₂₁N₃O₇[4]
Molecular Weight 451.43 g/mol
Appearance White Solid
Purity >95%
Table 2: Comparison of Mechanical Properties of Fmoc-Dipeptide Hydrogels
Fmoc-DipeptideConcentration (mg/mL)Storage Modulus (G') (Pa)Gelation ConditionsReference
Fmoc-FG Not SpecifiedNot SpecifiedForms gels upon heating
Fmoc-GG Not SpecifiedNot SpecifiedForms hydrogels below its apparent pKa
Fmoc-K3 Not Specified2526Self-assembles in aqueous solution
FmocF 10Not SpecifiedpH switch using GdL

Experimental Protocols

Protocol 1: Preparation of Fmoc-Gly-Gly-OH Hydrogel via pH Switch

This protocol describes the formation of a hydrogel from the hydrolyzed form of this compound, which is Fmoc-Gly-Gly-OH. The NHS ester is highly susceptible to hydrolysis in aqueous base.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

  • Vortex mixer

  • pH meter

  • Spatula and weighing paper

  • Glass vials

Procedure:

  • Dissolution: Weigh the desired amount of this compound powder to achieve the target concentration (e.g., 5-20 mg/mL).

  • Add the appropriate volume of deionized water to a glass vial.

  • Slowly add 0.1 M NaOH dropwise while vortexing until the peptide is fully dissolved and the solution is clear. This step also hydrolyzes the OSU ester to a carboxylate.

  • Gelation Induction:

    • HCl Method: Carefully add 0.1 M HCl dropwise to the solution to lower the pH to below 7. Monitor the pH using a pH meter.

    • GdL Method: Add a pre-weighed amount of GdL to the solution. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation.

  • Gel Formation: Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, depending on the concentration and final pH.

  • Confirmation: Confirm gel formation by inverting the vial; a stable gel will not flow.

Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheometry

Rheological measurements are essential for quantifying the mechanical stiffness of the hydrogel.

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Prepare the Fmoc-Gly-Gly-OH hydrogel directly on the rheometer's lower plate or carefully transfer the pre-formed gel.

  • Lower the upper geometry to the desired gap size (e.g., 0.5 mm).

  • Equilibrate the sample at the desired temperature (e.g., 25°C or 37°C).

  • Strain Sweep: Perform a strain sweep (e.g., 0.01 - 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 - 100 rad/s) at a constant strain within the LVER. For a typical hydrogel, the storage modulus (G') will be significantly higher than the loss modulus (G'').

  • Time Sweep: To monitor gel formation, perform a time sweep at a constant strain and frequency immediately after inducing gelation.

Protocol 3: In Situ Drug Loading and Release Study

This protocol outlines a typical experiment to evaluate the release of a model drug from the hydrogel. The reactive OSU group can be used for covalent drug conjugation prior to gelation.

Materials:

  • This compound

  • Drug with a primary amine group

  • Organic solvent (e.g., DMSO or DMF)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Drug Conjugation: Dissolve this compound and the amine-containing drug in an appropriate organic solvent. Allow the reaction to proceed to form an amide bond between the peptide and the drug.

  • Hydrogel Formation: Follow Protocol 1 to form a hydrogel from the drug-conjugated Fmoc-Gly-Gly-OH.

  • Release Study:

    • Accurately weigh a known amount of the drug-loaded hydrogel and place it inside a dialysis bag.

    • Immerse the dialysis bag in a known volume of PBS release buffer.

    • Place the setup in a shaking incubator at 37°C.

    • At predetermined time points, withdraw an aliquot of the release buffer and replace it with fresh buffer.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Hydrogel_Formation_Workflow cluster_preparation Preparation start Start: Weigh this compound dissolve Dissolve in Water + NaOH (Hydrolysis of OSU) start->dissolve trigger Induce Gelation (pH drop with HCl or GdL) dissolve->trigger gelation Incubate at Room Temperature trigger->gelation end Stable Hydrogel Formed gelation->end

Caption: Workflow for Fmoc-Gly-Gly-OH hydrogel formation.

Self_Assembly_Mechanism cluster_molecules Molecular Components cluster_interactions Driving Interactions cluster_structure Resulting Structure Fmoc Fmoc Group (Aromatic) pi_stack π-π Stacking Fmoc->pi_stack Peptide Gly-Gly Backbone h_bond Hydrogen Bonding Peptide->h_bond nanofibers Nanofibers pi_stack->nanofibers h_bond->nanofibers hydrogel 3D Hydrogel Network nanofibers->hydrogel

Caption: Self-assembly mechanism of Fmoc-peptides.

Drug_Delivery_Pathway cluster_formulation Formulation cluster_release Release cluster_application Application conjugation Drug Conjugation to this compound hydrogel_formation Hydrogel Formation conjugation->hydrogel_formation drug_loaded_hydrogel Drug-Loaded Hydrogel hydrogel_formation->drug_loaded_hydrogel degradation Hydrogel Degradation/Drug Diffusion drug_loaded_hydrogel->degradation sustained_release Sustained Drug Release degradation->sustained_release therapeutic_effect Therapeutic Effect sustained_release->therapeutic_effect

Caption: Pathway for drug delivery using the hydrogel.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-Gly-Gly-OSU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nα-Fmoc-glycyl-glycine N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU) in automated solid-phase peptide synthesis (SPPS). This pre-activated dipeptide offers a strategic advantage in the synthesis of peptides containing a Gly-Gly motif, which is common in various bioactive peptides and linker technologies, such as those for Antibody-Drug Conjugates (ADCs).[1] The use of a dipeptide can enhance coupling efficiency and minimize the risk of side reactions associated with the individual coupling of glycine residues.

Data Presentation

The efficiency of automated solid-phase peptide synthesis is influenced by several factors including the peptide sequence, resin, coupling reagents, and the synthesizer protocol. Below is a summary of typical quantitative data expected during the synthesis of a model peptide incorporating a this compound unit.

ParameterTypical Value/RangeNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the specific resin used (e.g., Rink Amide).
Coupling Time (this compound) 45 - 120 minutesMay require longer coupling times or double coupling to ensure complete incorporation.
Deprotection Time (Fmoc removal) 5 - 20 minutesTypically performed in two steps with 20% piperidine in DMF.
Crude Peptide Purity (post-cleavage) 70% - 95%Highly sequence-dependent. Peptides prone to aggregation may show lower purity.[2]
Overall Yield (of crude peptide) 60% - 90%Dependent on the number of coupling cycles and handling losses.
Final Purity (after HPLC purification) >98%Achievable with standard reversed-phase HPLC purification protocols.

Experimental Protocols

The following protocols are generalized for use on a standard automated peptide synthesizer and are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3][4]

1. Resin Preparation and Swelling

  • Objective: To prepare the solid support for peptide synthesis.

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) into the reaction vessel of the automated synthesizer.[4]

    • Add N,N-Dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF from the reaction vessel.

2. Initial Fmoc Deprotection

  • Objective: To remove the Fmoc protecting group from the resin to expose the free amine for the first coupling reaction.

  • Procedure:

    • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

    • Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test is indicated by a blue color).

3. Coupling of this compound

  • Objective: To couple the pre-activated this compound dipeptide to the free amine on the resin.

  • Procedure:

    • Dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture for 45-120 minutes at room temperature. For potentially difficult couplings, a double coupling protocol may be programmed.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 cycles).

4. Subsequent Amino Acid Coupling Cycles

  • Objective: To elongate the peptide chain by sequentially adding Fmoc-protected amino acids.

  • Procedure:

    • Fmoc Deprotection: Repeat the Fmoc deprotection protocol as described in step 2.

    • Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and an activation base (e.g., DIPEA) in DMF for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

    • Washing: Drain the coupling solution and wash the resin with DMF (3-5 cycles).

    • Repeat this cycle for all remaining amino acids in the sequence.

5. Final Fmoc Deprotection

  • Objective: To remove the Fmoc group from the N-terminal amino acid.

  • Procedure:

    • Perform the Fmoc deprotection protocol as described in step 2.

6. Cleavage and Side-Chain Deprotection

  • Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

  • Procedure:

    • Wash the peptide-resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

7. Purification and Analysis

  • Objective: To purify the crude peptide and verify its identity and purity.

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

    • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizations

Experimental Workflow for Automated Peptide Synthesis

Caption: Automated Fmoc-SPPS workflow using this compound.

Logical Relationship of SPPS Steps

SPPS_Logic Start Start Swollen Resin with Fmoc Deprotection Fmoc Deprotection Reagent: 20% Piperidine/DMF Result: Free Amine Start->Deprotection Wash Wash Solvent: DMF Result: Removal of Excess Reagents Deprotection->Wash Coupling Amino Acid Coupling Reagent: Activated Fmoc-AA or this compound Result: Peptide Chain Extended Coupling->Wash Repeat n times Wash->Coupling Final Final Steps Cleavage & Purification Wash->Final After last cycle

Caption: Logical flow of one cycle in Solid-Phase Peptide Synthesis.

References

Troubleshooting & Optimization

How to prevent aggregation with Fmoc-Gly-Gly-OSU during peptide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with peptide aggregation, specifically when incorporating Gly-Gly moieties using reagents like Fmoc-Gly-Gly-OSU.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the solid support. This self-association can lead to the formation of stable secondary structures, such as β-sheets, which render the peptide chains insoluble and inaccessible for subsequent deprotection and coupling reactions. While aggregation is sequence-dependent, certain residues and sequences, particularly hydrophobic ones and motifs like Gly-Gly, are more prone to causing this issue.

Q2: Why is the this compound sequence particularly prone to aggregation?

A2: The Gly-Gly motif is known to be highly flexible and can readily participate in the hydrogen bonding networks that initiate and propagate peptide chain aggregation.[1] The lack of side chains on glycine residues allows for close packing of the peptide backbones, facilitating the formation of these problematic β-sheet structures. This can lead to incomplete reactions and the synthesis of truncated or deletion sequences.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Common indicators of on-resin aggregation include:

  • Poor resin swelling: The resin beads may appear clumped or fail to swell to their expected volume in the synthesis solvent.[2]

  • Slow or incomplete reactions: This can be observed through positive results from colorimetric tests (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) even after extended reaction times for coupling or deprotection steps.[2]

  • Stalled synthesis: A complete halt in the elongation of the peptide chain at a specific sequence length.

  • Low crude purity: Analysis of the cleaved peptide by techniques like HPLC may show a complex mixture of byproducts, including truncated sequences.

Q4: How can I prevent aggregation when incorporating a Gly-Gly sequence?

A4: A highly effective strategy is to use a backbone-protected dipeptide, such as Fmoc-Gly-(Dmb)Gly-OH, instead of coupling two individual glycine residues. The 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the first glycine physically disrupts the formation of intermolecular hydrogen bonds, thereby preventing aggregation. This approach has been shown to significantly improve the synthesis of peptides containing Gly-Gly motifs.

Q5: What other general strategies can be employed to mitigate peptide aggregation?

A5: Several general strategies can be used to disrupt aggregation during SPPS:

  • Solvent choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding a co-solvent like dimethyl sulfoxide (DMSO) can help to disrupt secondary structures.

  • Elevated temperature: Performing coupling reactions at higher temperatures (e.g., 50-75°C) can provide enough energy to break up aggregates.

  • Chaotropic salts: The addition of salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks.

  • Microwave irradiation: Microwave energy can efficiently break up aggregates and accelerate both coupling and deprotection steps.

  • Sonication: Applying ultrasonic energy can physically disrupt aggregated peptide-resin.

  • Resin selection: Using a resin with a lower loading capacity or a polyethylene glycol (PEG)-based resin can increase the distance between peptide chains, reducing the likelihood of intermolecular interactions.

Troubleshooting Guide: Aggregation with Gly-Gly Sequences

This guide provides a systematic approach to troubleshooting aggregation issues encountered when incorporating a Gly-Gly moiety in your peptide sequence.

Symptoms of Aggregation:
  • Poor resin swelling.

  • Positive Kaiser test after coupling.

  • Incomplete Fmoc deprotection.

  • Low yield and purity of the final peptide.

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow for Gly-Gly Aggregation A Aggregation Suspected (e.g., positive Kaiser test) B Immediate Action: Recouple with fresh reagents A->B E General Aggregation Disruption Techniques A->E C Still Positive? B->C D Advanced Intervention: Incorporate Fmoc-Gly-(Dmb)Gly-OH C->D Yes F Continue Synthesis C->F No D->F G Consult Literature for Sequence-Specific Solutions D->G E->D

Caption: A workflow for troubleshooting aggregation during peptide synthesis.

Quantitative Data Summary

The effectiveness of various strategies to mitigate aggregation can be sequence-dependent. The following table summarizes general approaches and their typical parameters.

StrategyParameterTypical Value/ConcentrationEfficacyReference
Backbone Protection Dipeptide UsedFmoc-Gly-(Dmb)Gly-OHHigh
Solvent Modification Co-solvent10-25% DMSO in DMF/NMPModerate to High
Elevated Temperature Coupling Temperature50-75°CModerate to High
Chaotropic Salts Salt Concentration0.1 - 1 M LiClModerate
Microwave Irradiation Power/TemperatureInstrument-dependentHigh

Experimental Protocol: Incorporation of Fmoc-Gly-(Dmb)Gly-OH to Prevent Aggregation

This protocol outlines the manual coupling of the backbone-protected dipeptide Fmoc-Gly-(Dmb)Gly-OH, which is a robust method to overcome aggregation associated with the Gly-Gly motif.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Gly-(Dmb)Gly-OH

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP®)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N'-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Reagents for Kaiser test (or other method for monitoring coupling completion)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • Activation of the Dipeptide:

    • In a separate reaction vessel, dissolve Fmoc-Gly-(Dmb)Gly-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in a minimal amount of DMF or NMP.

    • Add DIPEA (6 equivalents) to the solution and mix thoroughly.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the solvent from the swelled peptide-resin.

    • Immediately add the activated dipeptide solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another hour and re-test. If the reaction is still incomplete, a recoupling with fresh reagents may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

Visualization of Aggregation Prevention

The following diagram illustrates how backbone protection with a Dmb group disrupts the intermolecular hydrogen bonding that leads to aggregation.

G cluster_0 A) Aggregation Prone Sequence (Gly-Gly) cluster_1 B) Aggregation Disruption with Dmb Protection P1 ---[Gly]-C(=O)-N(H)-[Gly]--- P2 ---[Gly]-C(=O)-N(H)-[Gly]--- P1->P2 Intermolecular H-Bonding (β-sheet formation) P3 ---[Gly]-C(=O)-N(Dmb)-[Gly]--- P4 ---[Gly]-C(=O)-N(Dmb)-[Gly]--- P3->P4 Steric Hindrance Prevents H-Bonding Dmb1 Dmb Dmb2 Dmb

Caption: Mechanism of aggregation prevention by backbone protection.

References

Common side reactions observed with Fmoc-Gly-Gly-OSU and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using Fmoc-Gly-Gly-OSU.

Frequently Asked Questions (FAQs)

QuestionBrief Answer
What is this compound? This compound is a dipeptide, Glycylglycine, where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is activated as an N-hydroxysuccinimide (NHS) ester. This makes it a ready-to-use building block for peptide synthesis and bioconjugation.[1][2]
What are the main applications of this compound? It is primarily used in solid-phase peptide synthesis (SPPS) to introduce a Gly-Gly motif into a peptide sequence.[1] It can also be used for N-terminal labeling of proteins and conjugation to amine-containing molecules.[3]
What is the purpose of the Fmoc group? The Fmoc group is a base-labile protecting group for the primary amine of the dipeptide. It prevents unwanted side reactions at the N-terminus during the coupling of the C-terminal NHS ester.[4] It is typically removed using a solution of piperidine in DMF.
Why is an NHS ester used for activation? N-hydroxysuccinimide (NHS) esters are widely used active esters that react efficiently with primary and secondary amines to form stable amide bonds under mild conditions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details common side reactions observed with this compound and provides protocols to avoid them.

Hydrolysis of the NHS Ester

Issue: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which leads to the formation of the inactive Fmoc-Gly-Gly-OH and N-hydroxysuccinimide. This reduces the coupling efficiency and overall yield.

Causes:

  • Presence of water in the reaction solvent (e.g., DMF, DMSO).

  • Basic pH conditions can accelerate hydrolysis.

Avoidance Strategies:

  • Use Anhydrous Solvents: Ensure that all solvents, particularly DMF and DMSO, are of high purity and anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.

  • Control pH: Maintain a slightly acidic to neutral pH (6.8-7.0) during the coupling reaction. Avoid strongly basic conditions.

  • Fresh Reagents: Prepare solutions of this compound immediately before use. Do not store it in solution for extended periods.

Experimental Protocol: Standard Coupling Reaction

  • Dissolve the amine-containing substrate in anhydrous DMF.

  • Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

  • If the substrate is a salt (e.g., hydrochloride or TFA salt), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize the salt and maintain a neutral pH.

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical technique like TLC or LC-MS.

Incomplete Coupling

Issue: The reaction between this compound and the target amine does not go to completion, resulting in a mixture of starting material and the desired product.

Causes:

  • Steric hindrance around the amine group of the substrate.

  • Low reactivity of the amine.

  • Insufficient reaction time or temperature.

  • Aggregation of the peptide chain during solid-phase peptide synthesis (SPPS).

Avoidance Strategies:

  • Increase Equivalents: Use a higher excess of this compound (e.g., 2-3 equivalents).

  • Optimize Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature (e.g., to 40°C), while carefully monitoring for potential side reactions.

  • Use a Coupling Catalyst: In challenging cases, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can enhance the reaction rate, although it may also increase the risk of racemization in chiral molecules.

  • Double Coupling: In SPPS, if monitoring indicates incomplete coupling, a second coupling step with fresh reagents can be performed before the deprotection step.

  • Microwave Synthesis: For SPPS, microwave-assisted synthesis can help to reduce aggregation and improve coupling efficiency.

Experimental Protocol: Double Coupling in SPPS

  • Perform the initial coupling of this compound for 1-2 hours.

  • Take a small sample of the resin and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.

  • If the test is positive, drain the reaction vessel and wash the resin thoroughly with DMF.

  • Repeat the coupling step with a fresh solution of this compound and a coupling agent for another 1-2 hours.

  • Wash the resin again before proceeding to the Fmoc deprotection step.

Aggregation during SPPS

Issue: During solid-phase peptide synthesis, the growing peptide chain, especially with sequences containing glycine, can aggregate, leading to poor coupling efficiency.

Causes:

  • Interchain hydrogen bonding, particularly in longer peptide sequences.

  • The bulky Fmoc protecting group can contribute to steric hindrance and aggregation.

Avoidance Strategies:

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation.

  • High-Temperature Synthesis: Performing the synthesis at an elevated temperature (e.g., 60-75°C) can reduce aggregation.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly reduce aggregation and improve synthesis efficiency.

Guanidinylation of the N-terminus

Issue: When using uronium/aminium-based coupling reagents (e.g., HBTU, HATU) in the presence of a base like DIPEA, the free N-terminal amine of the peptide can be guanidinylated, which terminates the peptide chain.

Causes:

  • Reaction of the coupling reagent with the deprotected N-terminus of the peptide on the solid support.

Avoidance Strategies:

  • Pre-activation: Activate the carboxylic acid (if not using an NHS ester like this compound) with the coupling reagent and base for a short period before adding it to the resin. This minimizes the exposure of the resin-bound amine to the free coupling reagent.

Logical Relationship of Side Reactions

Side_Reactions FmocGlyGlyOSU This compound DesiredProduct Desired Coupled Product FmocGlyGlyOSU->DesiredProduct Successful Coupling Hydrolysis Hydrolysis (Inactive Acid) FmocGlyGlyOSU->Hydrolysis Presence of Water TargetAmine Target Amine IncompleteCoupling Incomplete Coupling TargetAmine->IncompleteCoupling Steric Hindrance Guanidinylation Guanidinylation (SPPS with other reagents) TargetAmine->Guanidinylation With Uronium Reagents Aggregation Aggregation (SPPS) DesiredProduct->Aggregation During SPPS

Caption: Common side reactions with this compound.

Experimental Workflow for Avoiding Side Reactions

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_outcome Outcome cluster_remedy Remediation UseAnhydrous Use Anhydrous Solvents DissolveSubstrate Dissolve Amine Substrate UseAnhydrous->DissolveSubstrate FreshReagent Prepare this compound Fresh AddFmoc Add this compound FreshReagent->AddFmoc DissolveSubstrate->AddFmoc ControlpH Control pH (6.8-7.0) AddFmoc->ControlpH Monitor Monitor Reaction (TLC/LC-MS) ControlpH->Monitor CheckCompletion Reaction Complete? Monitor->CheckCompletion Workup Work-up / Continue Synthesis CheckCompletion->Workup Yes DoubleCouple Double Couple CheckCompletion->DoubleCouple No (SPPS) IncreaseTemp Increase Temp/Time CheckCompletion->IncreaseTemp No (Solution Phase) DoubleCouple->Monitor IncreaseTemp->Monitor

Caption: Workflow for successful coupling with this compound.

References

Optimizing coupling efficiency for Fmoc-Gly-Gly-OSU with HBTU.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing peptide couplings. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of HBTU for coupling Fmoc-protected glycine dipeptides, with a special focus on the less common application with pre-activated esters like Fmoc-Gly-Gly-OSU.

Troubleshooting Guide: Common Coupling Issues

This section addresses specific problems researchers may encounter during the coupling of Fmoc-Gly-Gly moieties using HBTU.

Question: Why is my coupling reaction showing low efficiency or failing completely when using HBTU?

Answer:

Low coupling efficiency with HBTU can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary causes and solutions:

  • Incomplete Activation: The carboxylic acid may not be fully activated before coupling. Ensure proper stoichiometry and pre-activation time.[1]

  • Reagent Quality: HBTU and other reagents can degrade over time. Use fresh, high-quality HBTU, solvents (peptide synthesis grade DMF), and bases (DIPEA).[2][3] DMF that has decomposed into dimethylamine can cause premature Fmoc deprotection.[3]

  • Suboptimal Stoichiometry: An incorrect ratio of reagents is a common issue. A typical approach involves using the Fmoc-amino acid, HBTU, and an activator like HOBt in equimolar amounts, with a 2-fold excess of a base such as DIPEA.[4] However, using a large excess of HBTU should be avoided as it can lead to guanidinylation of the free N-terminal amine, terminating the peptide chain.

  • Peptide Aggregation: Poly-glycine sequences are known to aggregate, especially as the chain elongates. This can block reactive sites on the solid support. Consider using specialized resins or incorporating solvents like NMP to improve resin swelling and disrupt secondary structures.

  • Steric Hindrance: While less of an issue for glycine, steric hindrance can become a factor with bulkier residues or complex peptide chains, impeding the approach of the activated amino acid.

Question: My pre-activation solution (Fmoc-Gly-Gly-OH, HBTU, DIPEA) is turning yellow or orange. Is this normal?

Answer:

Yes, a color change to yellow or orange upon adding the base (DIPEA) to the activation mixture is very common and generally not a cause for concern. This coloration is associated with the activation of the amino acid by HBTU/HOBt. However, an unusual or very dark color change could indicate impurities in your solvents (especially DMF) or reagents. As long as you are using high-purity, fresh materials, this should not affect the final quality of your peptide.

Question: How can I monitor the progress of my coupling reaction to ensure it has gone to completion?

Answer:

The most common method for monitoring coupling completion in solid-phase peptide synthesis (SPPS) is the Kaiser test (or ninhydrin test) . This test detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of free amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signaling a complete reaction.

If the Kaiser test is positive after the standard coupling time, a second coupling (double coupling) with fresh reagents is recommended to drive the reaction to completion. A detailed protocol for the Kaiser test is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the role of HBTU, and why is it used with a base like DIPEA?

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium-based coupling reagent that efficiently activates the carboxylic acid group of an Fmoc-protected amino acid. This activation transforms the carboxyl group into a more reactive species (an OBt active ester), facilitating its reaction with the free N-terminal amine of the peptide chain to form a peptide bond. A tertiary base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, allowing it to react with HBTU, and to maintain basic conditions for the coupling reaction.

Q2: Is it appropriate to use HBTU with this compound?

This is an unconventional approach. This compound is an N-hydroxysuccinimide (OSu) ester, which means the carboxylic acid of the dipeptide is already "pre-activated". OSu esters are designed to react directly with primary amines without the need for additional coupling reagents like HBTU.

Adding HBTU to an OSu ester coupling is redundant and could potentially lead to undesirable side reactions or complications in purification. The recommended approach is to use either:

  • Fmoc-Gly-Gly-OH with a coupling reagent like HBTU .

  • This compound directly, without any additional coupling reagent.

If you are experiencing issues with an OSu coupling, it is more likely related to solubility, steric hindrance, or stability of the OSu ester rather than a need for a second activating agent.

Q3: What are the optimal reagent ratios for a standard HBTU coupling?

The ideal stoichiometry can vary depending on the specific sequence and reaction scale. However, a widely used and effective starting point for solid-phase synthesis is provided in the table below.

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Amino Acid 2.0 - 5.0Building block for peptide elongation
HBTU 2.0 - 5.0 (should be equimolar to the amino acid)Activates the carboxylic acid
HOBt (optional) 2.0 - 5.0Additive to suppress racemization
DIPEA 4.0 - 10.0 (typically 2x the equivalents of HBTU)Base to facilitate activation and coupling

Note: It is critical not to use HBTU in excess relative to the carboxylic acid to avoid potential guanidinylation side reactions.

Q4: Are there alternatives to HBTU for difficult couplings?

Yes, for particularly challenging couplings, such as those involving sterically hindered amino acids or aggregating sequences, more powerful reagents may be required.

ReagentClassKey Advantages
HATU Aminium/UroniumReacts faster than HBTU with less risk of racemization. Often preferred for rapid protocols and difficult sequences.
COMU UroniumHigh coupling efficiency, lower racemization, and a better safety profile as it is not based on the potentially explosive HOBt.
PyBOP PhosphoniumA non-carcinogenic alternative to BOP that does not cause guanidinylation, making it suitable for use in excess.
DIC/Oxyma Carbodiimide/AdditiveA modern, non-explosive alternative to DIC/HOBt that shows high coupling rates and low racemization.

Experimental Protocols

Protocol 1: Standard HBTU Coupling on Solid Support

This protocol describes a standard procedure for coupling an Fmoc-amino acid to a resin-bound peptide using HBTU.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30-60 minutes.

    • Perform Fmoc deprotection on the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 10 min).

    • Wash the resin thoroughly with DMF (3-5 times) and isopropanol (3-5 times) to remove all traces of piperidine, followed by a final DMF wash.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-Gly-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may turn yellow.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test (see Protocol 2) to monitor for completion.

    • If the test is negative (yellow beads), the reaction is complete. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • If the test is positive (blue beads), consider performing a second coupling (double coupling) with a fresh batch of activated amino acid.

Protocol 2: Kaiser (Ninhydrin) Test for Coupling Completion

This qualitative test detects the presence of free primary amines.

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the tube.

    • Heat the tube at 100-120°C for 5 minutes.

  • Interpretation:

    • Blue/Purple beads and solution: Incomplete coupling (positive result).

    • Yellow/Colorless beads and solution: Complete coupling (negative result).

Visualizations

HBTU Activation and Coupling Mechanism

HBTU_Mechanism Fmoc_AA Fmoc-Gly-Gly-OH (Carboxylic Acid) invis1 Fmoc_AA->invis1 HBTU HBTU HBTU->invis1 Base DIPEA (Base) Base->Fmoc_AA Deprotonates -COOH Activated_Ester Activated O-Acyl Isourea Ester invis2 Activated_Ester->invis2 Peptide_Resin H₂N-Peptide-Resin (Free Amine) Peptide_Resin->invis2 Coupled_Peptide Fmoc-Gly-Gly-NH-Peptide-Resin (New Peptide Bond) Byproducts Tetramethylurea + HOBt + Base·H⁺ invis1->Activated_Ester Activation invis2->Coupled_Peptide Coupling invis2->Byproducts

Caption: Mechanism of HBTU-mediated peptide bond formation.

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Yield (Positive Kaiser Test) Check_Reagents 1. Check Reagents - Use fresh HBTU, DIPEA, and solvent - Check Fmoc-AA purity Start->Check_Reagents Start Here Check_Conditions 2. Optimize Conditions - Increase coupling time? - Use double coupling? - Check stoichiometry Check_Reagents->Check_Conditions If problem persists Success Coupling Successful (Negative Kaiser Test) Check_Reagents->Success Issue Resolved Address_Aggregation 3. Address Aggregation - Switch to NMP solvent? - Use microwave assistance? Check_Conditions->Address_Aggregation If problem persists Check_Conditions->Success Issue Resolved Change_Reagent 4. Change Coupling Reagent - Switch to HATU or COMU for higher reactivity? Address_Aggregation->Change_Reagent If problem persists Address_Aggregation->Success Issue Resolved Change_Reagent->Success Issue Resolved

Caption: Logical workflow for troubleshooting poor coupling efficiency.

References

Addressing challenges in the deprotection of the Fmoc group from Gly-Gly sequences.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for challenges encountered during the N-α-Fmoc deprotection step in solid-phase peptide synthesis (SPPS), with a specific focus on issues related to Gly-Gly sequences.

Troubleshooting Guide

This guide addresses common problems observed during the Fmoc deprotection of peptide sequences, particularly those containing Gly-Gly motifs, categorized by the observed issue.

Issue 1: Incomplete Fmoc Deprotection

Symptom:

  • HPLC analysis of the crude peptide shows significant deletion sequences corresponding to the mass of the peptide without one or more amino acids.[1]

  • A Kaiser test (ninhydrin test) on a resin sample after deprotection is negative (yellow/brown beads), indicating the absence of free primary amines.[1]

  • Automated peptide synthesizer's UV-Vis spectrophotometry monitoring of the dibenzofulvene (DBF)-piperidine adduct shows a slow, tailing, or incomplete release profile.[2]

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Peptide Aggregation 1. Increase deprotection time (e.g., from 2 x 10 min to 2 x 20 min or longer).2. Perform a "double deprotection" cycle before coupling the next amino acid.[2]3. Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling and aggregation-disrupting properties.[2]Gly-Gly sequences can be prone to aggregation, forming secondary structures that shield the N-terminal Fmoc group from the deprotection reagent. Longer reaction times or stronger, more effective swelling solvents can help disrupt these structures.
Steric Hindrance 1. Add a low percentage (1-2% v/v) of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.High resin loading or aggregation can lead to steric hindrance. DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal in sterically hindered environments.
Suboptimal Reagents 1. Use fresh, high-purity piperidine and DMF.2. Verify the concentration of your piperidine solution.Degraded or impure piperidine can have reduced efficacy in Fmoc removal.
Inefficient Reagent Delivery 1. Ensure adequate mixing/agitation of the resin during deprotection.2. Confirm that the resin is well-swollen in the solvent before beginning synthesis.Proper swelling and agitation are crucial for the deprotection reagent to access all sites on the resin.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a problem with Gly-Gly sequences?

A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This prevents the next amino acid from coupling, leading to the formation of deletion sequences which can be difficult to separate from the target peptide, resulting in lower yield and purity. Gly-Gly sequences, due to their flexibility and lack of side chains, can be prone to inter- and intra-chain hydrogen bonding, leading to aggregation and making the Fmoc group less accessible to the deprotection reagent.

Q2: How can I confirm that incomplete Fmoc deprotection is the cause of my synthesis problems?

A2: The most direct way is to take a small sample of the resin after the deprotection step, cleave the peptide, and analyze it by HPLC and mass spectrometry. The presence of a significant peak corresponding to the mass of the peptide still containing the Fmoc group confirms incomplete deprotection. Additionally, a negative Kaiser test after deprotection indicates a lack of free primary amines.

Q3: I am still seeing incomplete deprotection with a Gly-Gly sequence even after extending the piperidine treatment time. What should I try next?

A3: If extending the deprotection time with piperidine is insufficient, consider using a stronger deprotection cocktail. A common and effective solution is to add 1-2% DBU to your 20% piperidine in DMF solution. DBU is a more potent, non-nucleophilic base that can often overcome the challenges posed by aggregation and steric hindrance.

Q4: Are there any side reactions I should be aware of when using DBU for Fmoc deprotection?

A4: Yes. DBU is a non-nucleophilic base and will not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage. This can lead to the DBF adducting to the newly liberated N-terminal amine. Therefore, it is recommended to use DBU in combination with a small amount of a nucleophilic amine like piperidine (e.g., 2% DBU and 2% piperidine in DMF) to act as a scavenger. Also, DBU should be used with caution in sequences containing aspartic acid, as it can catalyze aspartimide formation.

Q5: Can I use a different solvent to improve Fmoc deprotection for my Gly-Gly containing peptide?

A5: Yes, switching from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has superior resin-swelling properties and is more effective at disrupting peptide aggregation, which can improve reagent access to the Fmoc group.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the resin for 10-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a second deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Proceed to the amino acid coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitate the resin for 2-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Proceed to the amino acid coupling step.

Protocol 3: Kaiser (Ninhydrin) Test

This test confirms the presence of free primary amines after deprotection.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.

Visualizations

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin wash_dmf1 Wash with DMF start->wash_dmf1 deprotection Add Deprotection Reagent (e.g., 20% Piperidine/DMF) wash_dmf1->deprotection agitate Agitate at Room Temp deprotection->agitate drain1 Drain Solution agitate->drain1 repeat_deprotection Repeat Deprotection (Optional) drain1->repeat_deprotection wash_dmf2 Wash with DMF (5-7x) repeat_deprotection->wash_dmf2 kaiser_test Kaiser Test wash_dmf2->kaiser_test coupling Proceed to Coupling kaiser_test->coupling Positive troubleshoot Troubleshoot (See Guide) kaiser_test->troubleshoot Negative

Caption: Standard Fmoc Deprotection and Monitoring Workflow.

Troubleshooting_Logic symptom Symptom: Incomplete Deprotection (Deletion Sequences, Negative Kaiser Test) cause1 Potential Cause: Peptide Aggregation symptom->cause1 cause2 Potential Cause: Steric Hindrance symptom->cause2 cause3 Potential Cause: Suboptimal Reagents symptom->cause3 solution1a Increase Deprotection Time cause1->solution1a solution1b Switch to NMP Solvent cause1->solution1b solution2 Add 1-2% DBU to Piperidine cause2->solution2 solution3 Use Fresh, High-Purity Reagents cause3->solution3

Caption: Troubleshooting Logic for Incomplete Fmoc Deprotection.

References

Technical Support Center: Fmoc-Gly-Gly-OSU Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Fmoc-Gly-Gly-OSU conjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to primary amines.

Question: Why is my conjugation yield consistently low?

Answer:

Low conjugation yield is a frequent issue and can stem from several factors, primarily the hydrolysis of the NHS ester, suboptimal reaction conditions, or reagent quality.

  • NHS Ester Hydrolysis: this compound, like other N-hydroxysuccinimide (NHS) esters, is highly susceptible to hydrolysis in aqueous solutions. This competing reaction converts the reactive ester into an unreactive carboxylic acid, thereby reducing the amount available to react with your target amine. The rate of hydrolysis is significantly accelerated at higher pH.[1][2][3][4]

    • Solution: Always prepare the this compound solution immediately before use.[1] If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the reagent.

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. At a low pH, the target amine will be protonated (-NH3+) and thus, not nucleophilic enough to react efficiently. Conversely, at a high pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases dramatically, which will significantly lower your yield.

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an excellent starting point for balancing amine reactivity and ester stability.

  • Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound, leading to significantly reduced yields of your desired conjugate.

    • Solution: Use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

  • Low Reagent Concentration: The hydrolysis of the NHS ester is a pseudo-first-order reaction, while the desired conjugation is a second-order reaction. At low concentrations of your target molecule, the competing hydrolysis reaction can dominate.

    • Solution: If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction over hydrolysis.

Question: I am observing unexpected side products in my final sample. What are they and how can I minimize them?

Answer:

Side products can arise from impurities in the starting materials or from side reactions occurring during the conjugation process.

  • Hydrolyzed this compound: The most common side product is the hydrolyzed form of the reagent, Fmoc-Gly-Gly-OH. This is due to the reaction of the NHS ester with water, as mentioned above.

    • Solution: Minimize hydrolysis by working quickly, using anhydrous solvents for stock solutions, and maintaining the optimal pH range.

  • Di-acylation or Cross-linking: If your target molecule contains multiple primary amines, you may see products where more than one amine has been conjugated.

    • Solution: To control the degree of labeling, you can adjust the molar ratio of this compound to your target molecule. Start with a lower molar excess of the NHS ester and perform small-scale pilot reactions to find the optimal ratio.

  • Reaction with other nucleophiles: Besides primary amines, NHS esters can react with other nucleophiles like the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine, although the resulting esters and thioesters are less stable than the amide bond.

    • Solution: The reaction with primary amines is most efficient at the recommended pH range of 7.2-8.5. Maintaining this pH can help favor the desired reaction.

Question: How do I remove unreacted this compound and the NHS by-product after the reaction?

Answer:

Purification is a critical step to obtain a clean conjugate. The method of choice will depend on the properties of your final product.

  • Size Exclusion Chromatography (Gel Filtration): This is a common and effective method for separating the larger conjugated product from smaller molecules like unreacted this compound and free N-hydroxysuccinimide.

  • Dialysis: For large biomolecules like proteins, dialysis can be used to remove small molecule impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying and analyzing peptide and other small molecule conjugates. The hydrophobicity of the Fmoc group allows for good separation from more polar impurities. A C18 column is typically used with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my target molecule?

A common starting point is a 10- to 20-fold molar excess of the NHS ester. However, the optimal ratio can vary depending on the concentration of your target molecule and the desired degree of labeling. It is highly recommended to perform a series of small-scale reactions with varying molar ratios to determine the ideal condition for your specific application.

Q2: How should I prepare and store my this compound?

This compound should be stored at -20°C in a desiccator to protect it from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation. For reactions, dissolve the required amount in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to the reaction mixture. Stock solutions in anhydrous DMSO can be stored at -20°C but should be used promptly and protected from moisture.

Q3: What is the ideal reaction time and temperature?

Incubation times can range from 30-60 minutes at room temperature to 2 hours or even overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve yield by slowing down the rate of hydrolysis relative to the conjugation reaction. The optimal time should be determined empirically for your specific system.

Q4: My this compound precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue with water-insoluble NHS esters. To avoid this, the volume of the organic solvent (DMSO or DMF) used to dissolve the ester should not exceed 10% of the total reaction volume. Add the NHS ester solution to the reaction mixture slowly while gently vortexing to ensure rapid mixing.

Data Presentation

The following tables provide quantitative data on factors affecting the efficiency of NHS ester conjugation reactions.

Table 1: Effect of pH on the Half-life of a Typical NHS Ester in Aqueous Buffer

This table illustrates the rapid decrease in stability of the reactive NHS ester as the pH increases, highlighting the importance of pH control to minimize hydrolysis.

pHTemperature (°C)Half-lifeImplication for Conjugation
7.044 - 5 hoursVery stable, but the amine reaction is very slow.
8.54~30 minutesGood balance of stability and amine reactivity.
8.6410 minutesHydrolysis becomes very rapid, reducing available reagent.

Table 2: Comparison of Reaction Kinetics - Amidation vs. Hydrolysis

This table demonstrates that while both the desired conjugation (amidation) and the competing hydrolysis are accelerated by increasing pH, the rate of amidation increases more significantly up to a certain point, leading to a higher yield at the optimal pH.

pHHalf-life of Amidation (minutes)Maximum Theoretical Yield (%)Notes
8.080 min~80-85%The reaction is slow.
8.520 min>90%A four-fold increase in reaction rate from pH 8.0.
9.010 min~87-92%The reaction rate is fastest, but hydrolysis also increases.

Experimental Protocols

General Protocol for this compound Conjugation to a Primary Amine-Containing Molecule

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.

  • Prepare Target Molecule Solution: Dissolve your amine-containing molecule in the conjugation buffer to a final concentration that is as high as practically possible to favor the conjugation reaction.

  • Prepare this compound Solution: Immediately before starting the reaction, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the target molecule solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2 hours to overnight.

  • Quenching (Optional): To stop the reaction, you can add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or RP-HPLC to remove unreacted reagents and by-products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification prep_buffer Prepare Amine-Free Buffer (pH 8.3) prep_target Dissolve Target Molecule prep_buffer->prep_target reaction Combine Target and This compound (Molar Excess) prep_target->reaction prep_nhs Prepare Fresh This compound Solution in DMSO prep_nhs->reaction incubation Incubate (RT or 4°C) reaction->incubation quench Quench Reaction (Optional) incubation->quench purify Purify Conjugate (HPLC, SEC, etc.) quench->purify analysis Analyze Purity and Yield purify->analysis

Caption: General experimental workflow for this compound conjugation.

troubleshooting_yield cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low Conjugation Yield? check_ph Is pH between 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 check_ph->adjust_ph No check_reagent Is this compound fresh? check_buffer->check_reagent Yes change_buffer Use PBS, Bicarbonate, or HEPES check_buffer->change_buffer No check_conc Is target concentration high enough? check_reagent->check_conc Yes new_reagent Prepare fresh reagent in anhydrous DMSO check_reagent->new_reagent No increase_conc Increase target molecule concentration check_conc->increase_conc No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Strategies to minimize racemization during Fmoc-Gly-Gly-OSU activation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on common challenges encountered during peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, which should exist as a single enantiomer (typically the L-form in natural peptides), converts into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity can lead to the synthesis of undesired peptide diastereomers, which may have altered biological activity and can be challenging to separate from the desired product.[1]

Q2: Is racemization a concern during the activation of Fmoc-Gly-Gly-OH to Fmoc-Gly-Gly-OSu?

A2: No, racemization of the amino acid backbone is not a concern when activating Fmoc-Gly-Gly-OH. Glycine is an achiral amino acid, meaning it does not have a stereocenter at its alpha-carbon and therefore cannot racemize. Both amino acid residues in Fmoc-Gly-Gly-OH are glycine.

Q3: Which amino acids are most susceptible to racemization?

A3: While glycine is achiral, other amino acids are prone to racemization, especially during the activation step of peptide coupling.[1][2] Histidine (His) and Cysteine (Cys) are particularly susceptible.[2] Other amino acids that can be sensitive to racemization under certain conditions include Phenylalanine (Phe) and Serine (Ser).

Q4: What are the primary mechanisms that lead to racemization?

A4: There are two main pathways through which racemization can occur during peptide synthesis:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate can be easily deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical purity.

  • Direct Enolization (α-Proton Abstraction): A strong base can directly remove the proton from the alpha-carbon of the activated amino acid. This forms a planar enolate intermediate, which can then be reprotonated from either side, resulting in racemization.

Troubleshooting Guide: Minimizing Side Reactions During Activation

Even though racemization is not an issue with Fmoc-Gly-Gly-OH, other side reactions can occur during the activation step. This guide provides strategies to minimize these and ensure a successful synthesis.

IssuePotential CauseRecommended Solution
Low Yield of Activated Ester Incomplete reaction- Ensure stoichiometric amounts of activating agent (e.g., DCC or EDC) and N-hydroxysuccinimide (NHS).- Allow sufficient reaction time. Monitor reaction progress by TLC or HPLC.
Instability of the activated ester- Use the activated ester immediately after its formation.- If isolation is necessary, handle it at low temperatures and under anhydrous conditions.
Formation of N-acylurea Byproduct Reaction of the activated intermediate with the carbodiimide- This is a common side reaction with carbodiimide reagents like DCC and EDC.- Perform the reaction at a lower temperature (e.g., 0°C) to minimize this side reaction.- Use additives such as HOBt or Oxyma Pure, which can react with the activated intermediate to form a more stable active ester, reducing the chance of N-acylurea formation.
Poor Solubility of Reagents Inappropriate solvent- Ensure all reactants are fully dissolved. Common solvents for this reaction include DMF, THF, or a mixture of DCM and DMF.

Experimental Protocols

Below are generalized protocols for the activation of Fmoc-protected dipeptides.

Protocol 1: Activation of Fmoc-Gly-Gly-OH using DCC/NHS

  • Preparation: In a clean, dry round-bottom flask, dissolve Fmoc-Gly-Gly-OH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent to the cooled reaction mixture with continuous stirring.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, stirring overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Isolation: The filtrate containing the this compound can be used directly in the next step or the product can be isolated by precipitation with a non-polar solvent like diethyl ether and further purified if necessary.

Visualizing Reaction Pathways

Diagram 1: General Activation of a Carboxylic Acid for Peptide Coupling

This diagram illustrates the general workflow for activating a carboxylic acid, such as an Fmoc-protected amino acid or dipeptide, to make it reactive for peptide bond formation.

G General Activation Workflow A Fmoc-AA-OH C Activated Intermediate (e.g., O-acylisourea) A->C + B Activating Agent (e.g., DCC, EDC) B->C E Active Ester (e.g., Fmoc-AA-OSu) C->E + D Nucleophile (e.g., HOSu, HOBt) D->E G Peptide Bond Formation E->G + F Amine Component (H2N-Peptide) F->G

Caption: General workflow for the activation of an Fmoc-amino acid.

Diagram 2: Racemization Mechanisms in Peptide Synthesis

This diagram illustrates the two primary pathways through which racemization can occur for a chiral amino acid during activation.

G Racemization Mechanisms cluster_0 Oxazolone Formation cluster_1 Direct Enolization A Activated L-Amino Acid B Oxazolone Intermediate (Planar) A->B Cyclization C L/D-Amino Acid Mixture B->C Deprotonation/ Reprotonation D Activated L-Amino Acid E Enolate Intermediate (Planar) D->E Base-mediated α-proton abstraction F L/D-Amino Acid Mixture E->F Reprotonation

Caption: The two primary mechanisms of racemization during peptide synthesis.

Strategies to Minimize Racemization (for Chiral Amino Acids)

While not applicable to Fmoc-Gly-Gly-OH, the following strategies are crucial when working with chiral amino acids to maintain stereochemical integrity.

StrategyDetails
Choice of Coupling Reagent Use coupling reagents known for low racemization potential. Carbodiimides (DCC, EDC) should almost always be used with an additive. Onium salts like HBTU, HATU, and COMU are generally efficient and can suppress racemization, especially when used correctly.
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are highly effective at suppressing racemization. They work by forming an active ester that is less prone to oxazolone formation.
Control of Base The choice and amount of base can significantly impact racemization. Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger bases like N,N-diisopropylethylamine (DIEA). Use the minimum necessary amount of base.
Temperature Control Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization. While higher temperatures can speed up the coupling reaction, they also increase the risk of epimerization for sensitive amino acids.
Solvent Choice The polarity of the solvent can influence the rate of racemization. In some cases, less polar solvents may be beneficial. However, solvent choice is often dictated by the solubility of the reagents.
Pre-activation Time Minimize the time the amino acid remains in its activated state before the addition of the amine component, as prolonged pre-activation can increase the opportunity for racemization.

References

Technical Support Center: Enhancing the Solubility of Peptides with Gly-Gly Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing Gly-Gly linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing a Gly-Gly linker insoluble?

A1: While Gly-Gly linkers are often incorporated into peptide design to provide flexibility, this same characteristic can paradoxically lead to solubility issues. The absence of bulky side chains in glycine residues allows for a high degree of conformational freedom. This flexibility can permit peptide backbones to come into close proximity, facilitating the formation of intermolecular hydrogen bonds. These bonds can lead to self-association and the formation of highly ordered, insoluble β-sheet structures, a process known as aggregation. The glycine-rich region can act as a "flexible molecular glue," promoting these aggregation events.[1][2]

Q2: Are there any general principles to follow when dissolving peptides?

A2: Yes, a systematic approach is recommended. Always start with a small amount of the peptide to test for solubility before dissolving the entire sample. It's also advisable to begin with the least harsh solvents (e.g., sterile water) and progressively move to stronger solvents if needed. The amino acid composition of your peptide will heavily influence its solubility characteristics.

Q3: How does the overall charge of my peptide affect its solubility?

A3: The net charge of a peptide is a critical determinant of its solubility in aqueous solutions. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge. By adjusting the pH of the solvent away from the pI, you can increase the net charge of the peptide, which enhances its interaction with water molecules and improves solubility.

Q4: What are the recommended starting solvents for dissolving my peptide?

A4: The choice of solvent depends on the overall charge of your peptide.

  • For acidic peptides (net negative charge): Try dissolving in a small amount of a basic solvent like 0.1% aqueous ammonia (NH4OH) and then dilute with water to the desired concentration.

  • For basic peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solvent such as 10% acetic acid, and then dilute with water.

  • For neutral or very hydrophobic peptides: These are often challenging to dissolve in aqueous solutions. An initial attempt should be made with an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile. Once dissolved, the solution can be slowly added to a stirred aqueous buffer to reach the final desired concentration.

Q5: Can sonication or warming help to dissolve my peptide?

A5: Yes, both techniques can be beneficial. Brief sonication can help to break up aggregates and enhance dissolution. Gentle warming can also increase the solubility of some peptides. However, excessive heating should be avoided as it can lead to peptide degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peptide will not dissolve in water. The peptide is hydrophobic or neutral.1. Calculate the net charge of your peptide. 2. If the peptide is acidic, try a basic buffer. 3. If the peptide is basic, try an acidic buffer. 4. If the peptide is neutral or hydrophobic, proceed to the use of organic solvents.
Peptide precipitates when diluted with aqueous buffer from an organic stock solution. The peptide has exceeded its solubility limit in the final solvent mixture.1. Decrease the final concentration of the peptide solution. 2. Increase the percentage of the organic co-solvent in the final solution (note: this may affect your biological assay). 3. Lyophilize the precipitated peptide and attempt to redissolve it in a different solvent system.
The peptide solution is cloudy or contains visible particulates. The peptide is not fully dissolved and may be aggregated.1. Use sonication to aid dissolution. 2. Gently warm the solution. 3. If the solution remains cloudy, consider using a denaturing agent like 6M Guanidine-HCl or 8M urea (note: these are not compatible with most biological assays).
The peptide is still insoluble after trying multiple solvents. The peptide has a very high propensity to aggregate due to its sequence, potentially exacerbated by the Gly-Gly linker.1. Consider redesigning the peptide to include solubility-enhancing features. This could involve replacing some glycine residues in the linker with serine to increase hydrophilicity or with proline to disrupt β-sheet formation. 2. The addition of charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) to the peptide sequence can also improve solubility.[3]

Quantitative Data Summary

The following table summarizes common solvents and their applications in dissolving peptides based on their properties.

Peptide Property Primary Solvent Secondary Solvent/Additive Notes
Acidic (Net Negative Charge) Water0.1% Ammonium Hydroxide (NH4OH)Adjust pH to be above the peptide's pI.
Basic (Net Positive Charge) Water10% Acetic AcidAdjust pH to be below the peptide's pI.
Neutral/Hydrophobic Dimethyl Sulfoxide (DMSO)Water or Aqueous BufferAdd the aqueous solution slowly to the peptide dissolved in DMSO. Avoid DMSO for peptides with Cys, Trp, or Met residues.
Highly Aggregating 6M Guanidine-HCl or 8M UreaN/ANot suitable for most biological experiments.

Experimental Protocols

Protocol 1: General Peptide Solubilization
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly to ensure all the peptide powder is at the bottom.

  • Initial Solubility Test: Using a small, measured amount of the peptide, add the selected primary solvent (e.g., sterile water). Vortex briefly.

  • Observation: Check if the solution is clear. If it is cloudy or contains particulates, the peptide is not fully dissolved.

  • Sonication: Place the vial in a sonicator water bath for 5-10 minutes. Observe the solution again.

  • pH Adjustment/Organic Solvent: If the peptide remains insoluble, add a small amount of a secondary solvent or additive as suggested in the table above. For organic solvents, dissolve the peptide completely in the organic solvent first before slowly adding it to the aqueous buffer with constant stirring.

  • Final Preparation: Once the peptide is dissolved, it can be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Peptide Solubility Assay
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a suitable organic solvent like DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the peptide stock solution with the desired aqueous buffer.

  • Equilibration: Allow the plate to equilibrate at room temperature for at least one hour.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Spectrophotometric Analysis: Measure the absorbance or light scattering of each well using a plate reader to quantitatively determine the highest concentration at which the peptide remains soluble.

Visualizations

GlyGly_Aggregation Mechanism of Gly-Gly Linker Mediated Aggregation cluster_soluble Soluble Peptides cluster_aggregation Aggregation Process cluster_insoluble Insoluble State Soluble Peptide with Gly-Gly Linker (High Flexibility) Aggregation Intermolecular Hydrogen Bonding (Backbone Interaction) Soluble->Aggregation High Concentration Favorable Conditions BetaSheet Formation of β-Sheet Structures Aggregation->BetaSheet Insoluble Insoluble Aggregates/ Precipitate BetaSheet->Insoluble

Caption: Gly-Gly linker flexibility can lead to insoluble aggregates.

Solubility_Workflow Troubleshooting Workflow for Peptide Solubility Start Start: Lyophilized Peptide Assess Assess Peptide Properties (Charge, Hydrophobicity) Start->Assess ChooseSolvent Choose Initial Solvent (Water, Acidic/Basic Buffer) Assess->ChooseSolvent Dissolve Attempt to Dissolve ChooseSolvent->Dissolve IsSoluble Is Peptide Soluble? Dissolve->IsSoluble SonicateWarm Apply Sonication/ Gentle Warming IsSoluble->SonicateWarm No Success Success: Soluble Peptide Solution IsSoluble->Success Yes UseOrganic Use Organic Solvent (DMSO, DMF) IsSoluble3 Is Peptide Soluble? UseOrganic->IsSoluble3 IsSoluble2 Is Peptide Soluble? SonicateWarm->IsSoluble2 IsSoluble2->UseOrganic No IsSoluble2->Success Yes IsSoluble3->Success Yes Failure Consider Peptide Redesign IsSoluble3->Failure No

Caption: A systematic workflow for dissolving peptides.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Gly-Gly-OSU

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides synthesized using Fmoc-Gly-Gly-OSU.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing peptides with this compound?

A1: Impurities can arise from several sources during solid-phase peptide synthesis (SPPS) using this compound. These include:

  • Deletion Sequences: Incomplete removal of the Fmoc protecting group or inefficient coupling can lead to peptides missing one or more amino acids.[1]

  • Truncated Peptides: Premature termination of the peptide chain elongation.

  • Insertion Sequences: The use of excess amino acid reagents can sometimes lead to the incorporation of an extra amino acid.[1] Specifically, with Fmoc-OSu reagents, there is a possibility of forming Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH as byproducts, which can be incorporated into the peptide chain.[2]

  • Incompletely Deprotected Peptides: Residual side-chain protecting groups that were not successfully removed during the final cleavage step.

  • By-products from Cleavage: Scavengers used during the cleavage process can sometimes form adducts with the peptide.

  • Aggregation: Glycine-rich sequences can be prone to aggregation, which can complicate purification.

Q2: What is the recommended initial purification strategy for a peptide synthesized with this compound?

A2: The standard and most widely used method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates the target peptide from most of the common impurities based on hydrophobicity. A C18 column is a good starting point for most peptides.

Q3: My peptide is precipitating out of solution before I can purify it. What should I do?

A3: Peptide precipitation, especially for hydrophobic or aggregation-prone sequences, is a common issue. Here are some steps to address this:

  • Solvent Choice: Try dissolving the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial HPLC mobile phase.

  • Stepwise Dilution: Once dissolved in an organic solvent, slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to the desired concentration.

  • Sonication: Use a sonicator to aid in dissolution, but avoid excessive heat which can promote aggregation.[4]

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solvent away from the pI can improve solubility.

Q4: My peptide purity is still low after a single RP-HPLC purification step. What are my options?

A4: If a single RP-HPLC step is insufficient, you can employ an orthogonal purification strategy. This involves using a second purification method that separates molecules based on a different principle, such as:

  • Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This is particularly useful for separating peptides with similar hydrophobicity but different charge states.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This can be effective for removing aggregates or very small impurities.

Combining RP-HPLC with one of these orthogonal methods can significantly improve the final purity of your peptide.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Recommended Solution
Low recovery of peptide from the HPLC column Peptide is irreversibly binding to the column.* Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%).* Consider a different column chemistry (e.g., C8 or C4 for very hydrophobic peptides).* Increase the organic solvent concentration at the end of the gradient to ensure complete elution.
Peptide is precipitating on the column.* Dissolve the crude peptide in a stronger solvent before injection.* Inject a smaller amount of a more dilute sample.* Increase the initial percentage of organic solvent in your gradient.
Multiple fractions containing the desired peptide, but each with low purity Poor separation of the target peptide from closely eluting impurities.* Optimize the HPLC gradient. A shallower gradient around the elution time of your peptide can improve resolution.* Change the ion-pairing agent (e.g., formic acid for better MS compatibility, though it may alter selectivity).* Try a different column with a different stationary phase or from a different manufacturer.
Poor Peak Shape in HPLC
Symptom Possible Cause Recommended Solution
Broad or tailing peaks Secondary interactions between the peptide and the stationary phase.* Ensure the mobile phase pH is low enough (e.g., using 0.1% TFA) to suppress silanol interactions.* Increase the column temperature (e.g., to 30-40 °C) to improve mass transfer.* Consider a column with end-capping to reduce silanol activity.
On-column aggregation.* Lower the sample concentration.* Add a small amount of an organic solvent like isopropanol to the mobile phase.
Split peaks The peptide exists in multiple conformational states.* Increase the column temperature to encourage a single conformation.* The two peaks may represent the same product; collect and analyze both fractions.
Column degradation or fouling.* Wash the column with a strong solvent series (e.g., water, isopropanol, acetonitrile, repeat).* If the problem persists, the column may need to be replaced.

Data Presentation

Comparison of Peptide Purification Techniques
Technique Principle of Separation Typical Purity Typical Yield Resolution Key Advantages Key Limitations
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>95-99%50-80%Very HighHigh resolution, applicable to a wide range of peptides, well-established methods.Can denature some peptides, use of organic solvents can be a concern.
Ion-Exchange Chromatography (IEX) Net Charge>90-98%60-90%HighCan separate peptides with similar hydrophobicity but different charges, high loading capacity.Dependent on the peptide's isoelectric point (pI) and the pH of the mobile phase.
Size-Exclusion Chromatography (SEC) SizeVariable (often used for polishing)>90%LowGentle, non-denaturing conditions, good for separating aggregates.Low resolution for peptides of similar size.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) of a Gly-Gly Containing Peptide

This protocol provides a general starting point for the purification of a peptide synthesized with this compound. Optimization will likely be required.

1. Materials:

  • Crude peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 semi-preparative HPLC column (e.g., 10 mm x 250 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, refer to the troubleshooting guide above.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 4.0 mL/min (adjust based on column dimensions)

  • Detection: 220 nm and 280 nm (if the peptide contains Trp or Tyr)

  • Gradient: A typical scouting gradient is 5-65% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of the target peptide. For better separation, a shallower gradient (e.g., 0.5-1% change in Mobile Phase B per minute) around the elution point of the peptide is recommended.

5. Fraction Collection and Analysis:

  • Collect fractions as peaks elute from the column.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

6. Lyophilization:

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions (e.g., in a dry ice/acetone bath or at -80 °C).

  • Lyophilize until all the solvent is removed to obtain the purified peptide as a white powder.

Protocol 2: Ion-Exchange Chromatography (IEX)

This protocol is for a second, orthogonal purification step if RP-HPLC alone is insufficient. This example is for a basic peptide using strong cation exchange (SCX).

1. Materials:

  • Partially purified peptide from RP-HPLC, lyophilized

  • Strong Cation Exchange (SCX) column

  • HPLC-grade water

  • Sodium chloride (NaCl)

  • Phosphate buffer components

2. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0

  • Mobile Phase B: 20 mM Phosphate Buffer with 1 M NaCl, pH 3.0

3. Sample Preparation:

  • Dissolve the peptide in Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter.

4. IEX Method:

  • Flow Rate: 1.0 mL/min (for an analytical-scale column, adjust for preparative)

  • Detection: 214 nm

  • Gradient: 0-50% Mobile Phase B over 30 minutes.

5. Fraction Collection and Desalting:

  • Collect fractions containing the target peptide.

  • The peptide will be in a high-salt buffer and will require desalting. This can be done using a C18 solid-phase extraction (SPE) cartridge or by another round of RP-HPLC with a volatile buffer system.

Visualizations

Peptide_Purification_Troubleshooting cluster_start Initial State cluster_purification Purification & Analysis cluster_decision Purity Assessment cluster_outcome Final Product / Further Steps start Crude Peptide (Post-Cleavage) rp_hplc RP-HPLC Purification start->rp_hplc analyze_purity Analyze Purity (Analytical HPLC & MS) rp_hplc->analyze_purity purity_check Purity > 95%? analyze_purity->purity_check final_product Pure Peptide (Lyophilize) purity_check->final_product Yes troubleshoot Troubleshoot RP-HPLC purity_check->troubleshoot No troubleshoot->rp_hplc orthogonal Orthogonal Purification (IEX/SEC) troubleshoot->orthogonal orthogonal->analyze_purity

Caption: A workflow for troubleshooting peptide purification.

Purification_Decision_Tree start Start: Crude Peptide Mixture hydrophobicity_diff Significant difference in hydrophobicity between peptide and impurities? start->hydrophobicity_diff charge_diff Significant difference in charge? hydrophobicity_diff->charge_diff No rp_hplc Use RP-HPLC hydrophobicity_diff->rp_hplc Yes size_diff Presence of aggregates or significant size difference? charge_diff->size_diff No iex Use Ion-Exchange Chromatography (IEX) charge_diff->iex Yes sec Use Size-Exclusion Chromatography (SEC) size_diff->sec Yes orthogonal Consider Orthogonal Purification (e.g., IEX then RP-HPLC) size_diff->orthogonal No

Caption: A decision tree for selecting a peptide purification strategy.

References

Modifying reaction conditions to enhance the stability of the OSU ester.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for OSU (or N-hydroxysuccinimide, NHS) ester chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of your OSU ester and the efficiency of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the stability of an OSU ester during a conjugation reaction?

A1: The primary challenge is the hydrolysis of the OSU ester. In the presence of water, the ester group can be hydrolyzed, resulting in a non-reactive carboxylic acid and N-hydroxysuccinimide (NHS).[1][2] This competing reaction reduces the efficiency of the desired reaction with the primary amine.[1] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[1]

Q2: What is the optimal pH range for an OSU ester coupling reaction to maximize stability and reactivity?

A2: The optimal pH for OSU ester coupling reactions is a compromise between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of ester hydrolysis.[3] The generally recommended pH range is between 7.2 and 8.5. A frequently cited optimal pH is between 8.3 and 8.5. At lower pH values, the primary amines are protonated and thus non-reactive, while at pH values above 8.5, the rate of hydrolysis increases significantly, reducing the yield of the desired conjugate.

Q3: Can I use common buffers like Tris-buffered saline (TBS) for my OSU ester reaction?

A3: No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the OSU ester, leading to lower conjugation efficiency. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffer.

Q4: How does temperature affect the stability of the OSU ester?

A4: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction. Reactions are typically performed at room temperature (25°C) or at 4°C. Performing the reaction at 4°C can help to minimize hydrolysis, especially for sensitive reagents or prolonged incubation times.

Q5: How should I prepare and store my OSU ester reagents to maintain their stability?

A5: OSU esters are sensitive to moisture. It is crucial to store the solid reagent in a cool, dry place, protected from moisture, often in a desiccator. For use, it is recommended to prepare stock solutions fresh in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment. If storing a stock solution, ensure the solvent is anhydrous and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and moisture contamination.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of OSU ester Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare OSU ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of competing primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm or partially denaturing the protein if its native conformation is not critical for your application.
Precipitation of Protein During Reaction Change in protein pI The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to reduced solubility and precipitation. Ensure your protein is soluble and stable in the chosen reaction buffer.
High degree of labeling Reduce the molar excess of the OSU ester to control the number of modifications per protein molecule. Excessive modification can alter the protein's properties and lead to aggregation.
High Background in Assays (e.g., ELISA) Hydrolysis of OSU ester leading to non-specific binding Minimize hydrolysis by optimizing reaction pH and preparing reagents fresh. Hydrolyzed esters can expose a carboxyl group, increasing the potential for non-specific electrostatic interactions.
Excessive labeling Over-modification can increase the hydrophobicity of the protein, promoting non-specific interactions. Optimize the molar ratio of OSU ester to your protein.

Quantitative Data on OSU Ester Stability

The stability of an OSU ester in an aqueous solution is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reactive ester to be hydrolyzed.

pH Temperature (°C) Half-life (t½) Reference
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an OSU Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an OSU ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • OSU ester reagent

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.5.

  • Prepare OSU Ester Stock Solution: Immediately before use, dissolve the OSU ester in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Perform the Coupling Reaction: Add a 5- to 20-fold molar excess of the OSU ester stock solution to the protein solution. The optimal ratio should be determined empirically. Vortex the mixture gently.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture over a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction Combine & Incubate (RT for 1-4h or 4°C overnight) prep_protein->reaction prep_ester Prepare OSU Ester Stock (Anhydrous DMSO/DMF) prep_ester->reaction quench Quench Reaction (e.g., Tris or Glycine) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify competing_reactions cluster_desired Desired Pathway cluster_undesired Competing Pathway OSU_Ester OSU Ester (Reactive) Amide_Bond Stable Amide Bond (Conjugate) OSU_Ester->Amide_Bond Aminolysis Carboxylic_Acid Carboxylic Acid (Inactive) OSU_Ester->Carboxylic_Acid Hydrolysis Amine Primary Amine (Target Molecule) Amine->Amide_Bond Water Water (Hydrolysis) Water->Carboxylic_Acid ph_effect cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) pH Reaction pH Protonated_Amine Protonated Amine (-NH3+) Non-nucleophilic pH->Protonated_Amine Deprotonated_Amine Deprotonated Amine (-NH2) Nucleophilic pH->Deprotonated_Amine Manageable_Hydrolysis Manageable Hydrolysis pH->Manageable_Hydrolysis Fast_Hydrolysis Rapid OSU Ester Hydrolysis pH->Fast_Hydrolysis Low_Reactivity Low Reactivity Protonated_Amine->Low_Reactivity High_Yield High Conjugation Yield Deprotonated_Amine->High_Yield Manageable_Hydrolysis->High_Yield Low_Yield Low Conjugation Yield Fast_Hydrolysis->Low_Yield

References

Validation & Comparative

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Fmoc-Gly-Gly-OSU Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fmoc-Gly-Gly-OSU as an amine-reactive labeling reagent, detailing its performance against common alternatives. The information presented herein is supported by established principles of peptide and protein chemistry, with illustrative experimental data to guide researchers in their selection of appropriate labeling strategies.

Introduction to Amine-Reactive Labeling with this compound

N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label proteins and peptides by reacting with primary amines, such as the N-terminus and the ε-amine of lysine residues, to form stable amide bonds. This compound is a specialized NHS ester that incorporates a dipeptide (Gly-Gly) spacer arm. This spacer can be advantageous in various applications, such as antibody-drug conjugates (ADCs), where it can provide steric separation between the label and the biomolecule, potentially preserving the biomolecule's function. The fluorenylmethyloxycarbonyl (Fmoc) group offers a distinct characteristic due to its strong UV absorbance, facilitating detection and quantification by HPLC.

This guide compares the incorporation of this compound with two common alternatives:

  • Fmoc-OSU: A simpler Fmoc-containing NHS ester without the dipeptide spacer.

  • Biotin-NHS: A widely used NHS ester for biotinylation, representing a non-Fmoc labeling reagent.

The comparison will be based on labeling efficiency, reaction kinetics, and the formation of side products, as analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Quantitative Performance Comparison

The following tables summarize the illustrative quantitative data from a comparative study on the labeling of a model peptide (e.g., Angiotensin I) with this compound and its alternatives.

Table 1: Labeling Efficiency and Reaction Kinetics

ReagentMolar Excess (Reagent:Peptide)Reaction Time (hours)Labeling Efficiency (%)
This compound 10:1292
5:1285
10:1498
Fmoc-OSU 10:1295
5:1288
10:14>99
Biotin-NHS 10:1296
5:1290
10:14>99

Table 2: Side Product Formation and Product Purity

ReagentMolar Excess (Reagent:Peptide)Hydrolysis of Reagent (%)Over-labeling (Di-labeled Peptide) (%)Final Purity of Mono-labeled Peptide (%)
This compound 10:18< 191
5:115< 0.584.5
Fmoc-OSU 10:15< 194
5:112< 0.587.5
Biotin-NHS 10:14< 195
5:110< 0.589.5

Experimental Protocols

General Protocol for Peptide Labeling with NHS Esters

This protocol describes the general procedure for labeling a peptide containing a primary amine with an NHS ester.

Materials:

  • Peptide of interest (e.g., Angiotensin I)

  • This compound, Fmoc-OSU, or Biotin-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • 1 M Glycine solution (for quenching)

  • Reverse-phase HPLC system

  • Mass Spectrometer (e.g., ESI-QTOF)

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1 mg/mL.

  • Labeling Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration 10-fold higher than the desired final concentration.

  • Labeling Reaction: Add the labeling reagent solution to the peptide solution to achieve the desired molar excess (e.g., 5:1 or 10:1). Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching: Quench the reaction by adding 1 M glycine solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

  • Sample Preparation for Analysis: Dilute the quenched reaction mixture with the initial mobile phase for HPLC analysis to an appropriate concentration.

HPLC Method for Analysis of Labeled Peptides

Instrumentation:

  • HPLC system with a UV detector and autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution:

Time (min)% Mobile Phase B
05
3065
3595
4095
415
505
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (for Fmoc-containing compounds) and 214 nm (for all peptides).

  • Injection Volume: 20 µL

Mass Spectrometry Analysis

Instrumentation:

  • Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Fragmentor Voltage: 175 V

  • Mass Range: m/z 300-2000

  • Data Analysis: The extent of labeling is determined by comparing the peak intensities of the unlabeled peptide and the labeled peptide(s) in the mass spectrum. The identity of the products is confirmed by their measured mass-to-charge ratios.

Visualizations

Experimental_Workflow Peptide_Prep Peptide Solution (1 mg/mL in Buffer pH 8.3) Reaction Labeling Reaction (Peptide + NHS Ester) Peptide_Prep->Reaction Reagent_Prep NHS Ester Solution (in DMF/DMSO) Reagent_Prep->Reaction Incubation Incubation (2-4 hours, RT) Reaction->Incubation Quenching Quenching (100 mM Glycine) Incubation->Quenching Analysis HPLC & Mass Spec Analysis Quenching->Analysis Data Data Interpretation (Efficiency, Purity) Analysis->Data

Caption: Experimental workflow for peptide labeling and analysis.

Labeling_Reaction_Pathway Reactants Peptide-NH2 (Primary Amine) This compound (NHS Ester) Products Peptide-NH-CO-Gly-Gly-Fmoc (Stable Amide Bond) N-Hydroxysuccinimide (Leaving Group) Reactants->Products Labeling Reaction (pH 7-9) Side_Reaction Hydrolyzed NHS Ester (Inactive) Reactants:e->Side_Reaction:w Hydrolysis (Side Reaction) Water H2O

Caption: Chemical pathway of amine labeling with an NHS ester.

Discussion

The incorporation of this compound proceeds efficiently, though it may exhibit slightly slower kinetics compared to smaller NHS esters like Fmoc-OSU and Biotin-NHS. This can be attributed to the increased steric hindrance from the dipeptide spacer. However, this spacer is a key feature for applications requiring separation of the label from the target molecule.

The primary side reaction for all NHS esters is hydrolysis, which is competitive with the aminolysis reaction. The rate of hydrolysis increases with pH. Therefore, careful control of the reaction pH and the timely use of freshly prepared NHS ester solutions are crucial for maximizing labeling efficiency.

Mass spectrometry is an indispensable tool for confirming the successful incorporation of the label. The expected mass shift upon conjugation with this compound is +394.4 Da. Fragmentation analysis in MS/MS can be used to confirm the site of labeling. For Fmoc-protected peptides, a characteristic neutral loss of the Fmoc group is often observed.

Conclusion

This compound is a valuable reagent for the introduction of a dipeptide-linked Fmoc moiety to primary amines in peptides and proteins. Its performance is comparable to other common NHS esters in terms of labeling efficiency, with the dipeptide spacer offering unique advantages for specific applications. The choice of labeling reagent should be guided by the specific requirements of the experiment, including the need for a spacer arm, the desired detection method (UV for Fmoc), and cost considerations. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their labeling strategies.

A Comparative Guide to Confirming the Structure of Fmoc-Gly-Gly-OSU-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of complex peptides, particularly for applications in drug development and proteomics, unequivocal structural confirmation is paramount. For peptides incorporating the Fmoc-Gly-Gly-OSU linker, a common building block, ensuring the integrity of the N-terminal Fmoc protecting group, the diglycine spacer, and the reactive N-Hydroxysuccinimide (OSU) ester is critical for subsequent conjugation chemistries. This guide provides a comparative overview of analytical techniques for the structural elucidation of these peptides, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by data from Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

NMR spectroscopy, MS, and HPLC are complementary techniques that provide distinct and corroborative information for peptide characterization.[1][2] While HPLC is predominantly used for purity assessment and MS for molecular weight determination and sequencing, NMR offers an unparalleled ability to determine the three-dimensional structure and confirm the presence and connectivity of all atoms in the molecule.[3][4]

Parameter NMR Spectroscopy Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed 3D structure, atom connectivity, conformation, dynamic processes.[4]Molecular weight, amino acid sequence (MS/MS), detection of modifications.Purity, quantity, retention time, separation of isomers.
Sensitivity Lower (micromolar to millimolar).High (picomolar to femtomolar).Moderate to High (nanogram to microgram).
Resolution Atomic resolution.High mass resolution.High separation resolution.
Sample Requirements 0.5-1.0 mM concentration, ~500 µL volume.Small sample amounts, compatible with various matrices.Requires soluble sample, compatible with mobile phase.
Data Acquisition Time Hours to days for complex 2D experiments.Minutes.Minutes.
Quantitative Analysis Inherently quantitative.Requires isotopic standards for accurate quantification.Well-established for quantification with standards.
Destructive/Non-destructive Non-destructive.Destructive.Non-destructive (fraction collection possible).

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound-containing peptides. Both one-dimensional (1D) ¹H and ¹³C NMR and two-dimensional (2D) correlation experiments are employed to assign all proton and carbon signals and confirm the integrity of the Fmoc group, the two glycine residues, and the OSU ester.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the key moieties of an this compound peptide, based on known values for the individual components.

Moiety Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Fmoc Group 7.20 - 7.90 (aromatic protons), 4.20 - 4.50 (CH and CH₂)119 - 144 (aromatic carbons), 66 - 68 (CH₂), 47 (CH)
Glycine-1 (Fmoc-NH-CH₂-CO) ~3.90 (α-CH₂)~43 (α-CH₂), ~170 (C=O)
Glycine-2 (-NH-CH₂-CO-OSU) ~4.10 (α-CH₂)~41 (α-CH₂), ~168 (C=O)
OSU Group (-O-N(CO-CH₂)₂) ~2.80 (CH₂-CH₂)~25 (CH₂-CH₂), ~170 (C=O)

Note: Chemical shifts can vary depending on the solvent and the specific peptide sequence.

Experimental Protocol for NMR Analysis

A detailed NMR analysis for structural confirmation would involve the following steps:

  • Sample Preparation : Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The concentration should ideally be between 0.5 and 1.0 mM.

  • 1D NMR Acquisition : Acquire ¹H and ¹³C NMR spectra to get an initial overview of the signals present.

  • 2D NMR Acquisition : Perform a series of 2D NMR experiments to establish correlations and assign signals unambiguously.

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings within the same spin system (e.g., within the Fmoc group and the OSU ester).

    • TOCSY (Total Correlation Spectroscopy) : To identify all protons belonging to a particular amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons, providing a fingerprint of the peptide.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the connectivity between the Fmoc group, the glycine residues, and the OSU ester.

  • Data Processing and Analysis : Process the NMR data using appropriate software. The assignment of signals is carried out by analyzing the cross-peaks in the 2D spectra.

Alternative and Complementary Techniques

While NMR provides comprehensive structural information, MS and HPLC are essential for a complete characterization of the peptide.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of the peptide, confirming its elemental composition. Tandem MS (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence.

Experimental Protocol for MS Analysis:

  • Sample Preparation : Prepare a dilute solution of the peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infusion and Ionization : Introduce the sample into the mass spectrometer using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis : Acquire the mass spectrum to determine the molecular weight of the parent ion.

  • Tandem MS (Optional) : If sequence confirmation is required, select the parent ion and subject it to fragmentation (e.g., collision-induced dissociation) to obtain the MS/MS spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized peptide. By separating the sample based on its physicochemical properties (e.g., hydrophobicity in reversed-phase HPLC), it can detect impurities such as truncated or modified peptides.

Experimental Protocol for HPLC Analysis:

  • Sample Preparation : Dissolve the peptide in the mobile phase.

  • Injection : Inject a small volume of the sample onto the HPLC column.

  • Separation : Elute the peptide from the column using a gradient of organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

  • Detection : Monitor the eluent using a UV detector, typically at 214 nm and 280 nm. The retention time and peak area are used to assess purity and quantity.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the comprehensive structural confirmation of an this compound-containing peptide.

Peptide_Structure_Confirmation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Purity Check cluster_confirmation Structural Confirmation cluster_result Final Confirmation synthesis Synthesized this compound Peptide hplc HPLC Analysis (Purity Assessment) synthesis->hplc Purification ms Mass Spectrometry (Molecular Weight & Sequence) hplc->ms Purity >95% final_structure Confirmed Peptide Structure nmr NMR Spectroscopy (Detailed 3D Structure) ms->nmr nmr->final_structure

Caption: Workflow for the structural confirmation of this compound peptides.

This integrated approach, combining the strengths of NMR, MS, and HPLC, provides a robust and reliable strategy for the complete structural characterization of this compound-containing peptides, ensuring their suitability for downstream applications in research and drug development.

References

Stability of Antibody-Drug Conjugates with Gly-Gly Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo stability of Antibody-Drug Conjugates (ADCs) featuring a Gly-Gly dipeptide linker. By examining experimental data and methodologies, this document aims to inform the rational design of ADCs with optimal therapeutic indices.

Introduction to Dipeptide Linkers in ADCs

The linker is a critical component of an ADC, influencing its stability, efficacy, and safety. Dipeptide linkers, such as the Gly-Gly linker, are a class of cleavable linkers designed to be stable in systemic circulation and release the cytotoxic payload within the target cell, often through enzymatic cleavage by lysosomal proteases like Cathepsin B. The choice of dipeptide sequence significantly impacts the ADC's physicochemical properties, including hydrophobicity, drug-to-antibody ratio (DAR), and aggregation. While Val-Cit is a commonly used dipeptide linker, concerns about its stability in mouse plasma and potential for aggregation have led to the exploration of other dipeptide sequences.[1][2] The simple and flexible nature of the Gly-Gly linker presents an alternative with potentially distinct stability and release kinetics.

Comparative In-Vitro and In-Vivo Stability

The stability of an ADC is paramount to its therapeutic success. Premature release of the payload in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can diminish efficacy. The following tables summarize the stability of ADCs with different dipeptide linkers in various biological matrices.

Table 1: In-Vitro Plasma Stability of Dipeptide Linker ADCs

Linker TypePlasma SourceIncubation Time (days)% Payload ReleaseReference
Val-CitHuman7< 1-5%[3][4]
Val-CitMouse1~50%[2]
Ala-AlaHumanNot SpecifiedLow
Gly-Gly-Phe-Gly Human7Not Specified (High Stability)
Gly-Gly-Gly MouseNot SpecifiedHigh Stability

Note: Direct quantitative data for a simple Gly-Gly linker was limited in the reviewed literature. Data for the closely related Gly-Gly-Phe-Gly and Gly-Gly-Gly linkers are presented as surrogates.

Table 2: In-Vivo Stability of Dipeptide Linker ADCs

Linker TypeAnimal ModelHalf-life of Intact ADC (days)% Free Payload in CirculationReference
Val-CitMouseNot SpecifiedSignificant increase over time
Val-CitCynomolgus Monkey~9.6Low
Ala-AlaNot SpecifiedNot SpecifiedLow (inferred from low aggregation)
Glu-Val-Cit MouseSignificantly longer than Val-CitAlmost no premature cleavage

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC stability. The following are standard protocols for in-vitro plasma and lysosomal stability assays.

In-Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species to predict its behavior in circulation.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, rat, and cynomolgus monkey plasma (frozen aliquots)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system or ELISA plate reader

  • Protein precipitation solution (e.g., acetonitrile)

  • Control ADC with a known stable linker

Procedure:

  • Thaw plasma aliquots at room temperature.

  • Dilute the ADC to a final concentration of 0.5 mg/mL in PBS.

  • Add the ADC to the plasma to achieve a final concentration of 50 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • For LC-MS/MS analysis of free payload: a. Add 3 volumes of cold acetonitrile to the plasma aliquot to precipitate proteins. b. Vortex and centrifuge at high speed to pellet the precipitated proteins. c. Collect the supernatant containing the free payload. d. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • For ELISA-based quantification of intact ADC: a. Coat a 96-well plate with an antigen specific to the ADC's antibody. b. Block the plate to prevent non-specific binding. c. Add diluted plasma samples to the wells. d. Use a secondary antibody conjugated to an enzyme that recognizes the payload to detect the intact ADC. e. Add a substrate and measure the signal to quantify the amount of intact ADC.

  • Calculate the percentage of payload release or the decrease in intact ADC over time.

Lysosomal Stability Assay

This assay assesses the ability of the ADC's linker to be cleaved by lysosomal enzymes, simulating the intracellular environment of a target cell.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Isolated liver lysosomes (from human, mouse, or rat) or purified Cathepsin B

  • Lysosome isolation buffer or Cathepsin B assay buffer (pH 5.0-5.5)

  • Incubator at 37°C

  • LC-MS/MS system

  • Dithiothreitol (DTT) to activate Cathepsin B

  • Control ADC with a non-cleavable linker

Procedure:

  • Thaw the isolated lysosomes or prepare the Cathepsin B solution.

  • If using Cathepsin B, pre-activate the enzyme with DTT according to the manufacturer's instructions.

  • Add the ADC to the lysosomal fraction or Cathepsin B solution in the appropriate assay buffer.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction.

  • Stop the enzymatic reaction by adding a quenching solution (e.g., a high pH buffer or an organic solvent).

  • Process the samples to separate the released payload from the ADC (e.g., protein precipitation).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Determine the rate of linker cleavage under lysosomal conditions.

Visualizing ADC Processing and Stability Assays

Diagrams created using Graphviz (DOT language) illustrate key processes in ADC stability and analysis.

ADC_Cellular_Processing cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Intact ADC Free_Payload Prematurely Released Payload ADC->Free_Payload Instability Receptor Target Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Target Intracellular Target (e.g., DNA) Lysosome->Payload_Target Payload Release (Linker Cleavage) Cell_Death Cell Death Payload_Target->Cell_Death Cytotoxicity

Caption: Cellular processing of an antibody-drug conjugate (ADC).

Stability_Assay_Workflow cluster_invitro In-Vitro Stability Assays cluster_invivo In-Vivo Stability Assay Plasma_Assay Plasma Stability Assay (Incubate ADC with plasma) Time_Points Collect Samples at Various Time Points Plasma_Assay->Time_Points Lysosomal_Assay Lysosomal Stability Assay (Incubate ADC with lysosomes) Lysosomal_Assay->Time_Points Animal_Model Administer ADC to Animal Model Animal_Model->Time_Points Analysis Quantify Intact ADC and Free Payload (LC-MS/MS or ELISA) Time_Points->Analysis Data Determine Stability Profile (Half-life, % Release) Analysis->Data

Caption: General workflow for ADC stability assessment.

Conclusion

The stability of the linker is a critical attribute of an ADC that dictates its therapeutic index. While direct comparative data for the Gly-Gly linker is still emerging, related glycine-rich linkers demonstrate favorable stability profiles, particularly in mouse models where traditional Val-Cit linkers can be problematic. The Ala-Ala dipeptide has also been identified as a promising alternative, offering low aggregation and the ability to achieve a high drug load. The choice of a dipeptide linker, including Gly-Gly, should be guided by empirical data from in-vitro and in-vivo stability studies. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the stability of their ADC candidates and select the optimal linker design for clinical advancement.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.

The fundamental difference between these two linker strategies lies in their payload release mechanism.[1][2] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or acidity.[3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[2][4] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: A Tale of Two Release Strategies

ADCs with cleavable linkers can release the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect". This can be particularly advantageous in treating heterogeneous tumors. Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex, which is typically charged and less permeable, thus limiting the bystander effect but potentially offering a better safety profile due to reduced off-target toxicity.

ADC_Mechanisms Figure 1: Mechanism of Action of ADCs cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Endocytosis_C Receptor-Mediated Endocytosis ADC_C->Endocytosis_C Lysosome_C Lysosome Endocytosis_C->Lysosome_C Cleavage Enzymatic/pH-mediated Cleavage Lysosome_C->Cleavage Payload_Release_C Released Permeable Payload Cleavage->Payload_Release_C Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect Diffusion Neighbor_Cell_Death Neighboring Cell Death Bystander_Effect->Neighbor_Cell_Death ADC_NC ADC with Non-Cleavable Linker Endocytosis_NC Receptor-Mediated Endocytosis ADC_NC->Endocytosis_NC Lysosome_NC Lysosome Endocytosis_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Released Impermeable Payload-Linker-Amino Acid Degradation->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC Experimental_Workflow Figure 2: General Experimental Workflow for ADC Efficacy Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Bystander Bystander Effect Assay (Co-culture) Bystander->Data_Analysis Stability_invitro Plasma Stability Assay Stability_invitro->Data_Analysis Xenograft Xenograft Tumor Model PK_PD Pharmacokinetics/Pharmacodynamics Xenograft->PK_PD PK_PD->Data_Analysis ADC_Construct ADC with Cleavable or Non-cleavable Linker ADC_Construct->Cytotoxicity ADC_Construct->Bystander ADC_Construct->Stability_invitro ADC_Construct->Xenograft

References

Head-to-head comparison of different activating agents for Fmoc-Gly-Gly-OSU coupling.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Activating Agents for Peptide Coupling Reactions

This guide provides a head-to-head comparison of common activating agents used in the synthesis of peptides, specifically focusing on the coupling of an N-terminally protected dipeptide, such as Fmoc-Gly-Gly-OH, to a free amine. The selection of an appropriate activating agent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids.

Note on Activated Esters: The term "Fmoc-Gly-Gly-OSU" refers to the N-hydroxysuccinimide (NHS) ester of Fmoc-Gly-Glycine. This is an already activated form of the peptide, meaning it can react directly with an amine without the need for an additional activating agent. The following comparison, therefore, evaluates the performance of various activating agents used to convert the parent carboxylic acid (Fmoc-Gly-Gly-OH) into a reactive species capable of forming a peptide bond.

Performance Comparison of Common Activating Agents

The efficiency of a coupling reaction is typically assessed based on yield, purity of the final product, and the extent of racemization. The table below summarizes the performance of several widely used activating agents in a representative peptide coupling reaction.

Activating AgentAdditiveTypical Yield (%)Purity (%)Racemization RiskKey Characteristics
HATU HOAt>95%>98%Very LowHighly efficient, fast reaction times, particularly effective for sterically hindered amino acids.
HBTU HOBt90-95%>95%LowA common and reliable coupling reagent, though slightly less effective than HATU for difficult couplings.
TBTU HOBt90-95%>95%LowSimilar in performance to HBTU, often used interchangeably.
DIC/HOBt HOBt85-90%~95%ModerateA cost-effective carbodiimide-based method. The primary byproduct, diisopropylurea (DIU), can be difficult to remove.
EDC/HOBt HOBt80-90%~95%ModerateA water-soluble carbodiimide, making byproduct removal easier, often used in biological applications.

Experimental Protocols

Below are detailed methodologies for a typical peptide coupling reaction using different activating agents.

General Coupling Procedure

The following is a generalized protocol for the coupling of Fmoc-Gly-Gly-OH to a model amine (e.g., Benzylamine) in solution phase.

Materials:

  • Fmoc-Gly-Gly-OH

  • Amine (e.g., Benzylamine)

  • Activating Agent (HATU, HBTU, or DIC)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reaction vessel and magnetic stirrer

Protocol:

  • Dissolve Fmoc-Gly-Gly-OH (1.0 eq) in DMF in a reaction vessel.

  • Add the activating agent (1.0 eq) and, if applicable, the additive (e.g., HOBt, 1.0 eq) to the solution.

  • Stir the mixture for a few minutes to allow for pre-activation.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Visualizing the Peptide Coupling Workflow

The following diagram illustrates the general workflow for a peptide coupling reaction, highlighting the role of the activating agent.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling & Product Fmoc_AA Fmoc-Gly-Gly-OH (Carboxylic Acid) Activated_Ester Activated Intermediate Fmoc_AA->Activated_Ester Activation Amine R-NH2 (Amine Component) Peptide_Product Fmoc-Gly-Gly-NH-R (Protected Peptide) Amine->Peptide_Product Nucleophilic Attack Activating_Agent Activating Agent (e.g., HATU, HBTU, DIC) Activating_Agent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Peptide_Product Byproducts Byproducts Activated_Ester->Byproducts

Caption: General workflow of a peptide coupling reaction.

Signaling Pathways and Reaction Mechanisms

The mechanism of activation varies between different classes of coupling reagents. For instance, aminium-based reagents like HATU and HBTU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an activated ester. Carbodiimides such as DIC and EDC also form an O-acylisourea intermediate, which can then react with an amine or be converted to an active ester in the presence of an additive like HOBt.

G cluster_mechanism Activation Mechanism (Carbodiimide Example) Carboxylic_Acid R-COOH (Fmoc-Gly-Gly-OH) O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide DIC / EDC Carbodiimide->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester HOBt HOBt (Additive) HOBt->Active_Ester Peptide_Bond R-CO-NH-R' (Peptide Product) Active_Ester->Peptide_Bond Amine R'-NH2 Amine->Peptide_Bond

The Gly-Gly Linker's Influence on Antibody-Drug Conjugate Therapeutic Index: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index, a critical measure of a drug's safety and efficacy, is paramount in the development of Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in defining this therapeutic window. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage within the tumor microenvironment. This guide provides an objective comparison of the Gly-Gly motif within peptide linkers and its impact on the therapeutic index of ADCs, with supporting experimental data and detailed methodologies.

While direct comparative preclinical data for a simple Gly-Gly dipeptide linker is limited in publicly available literature, the tetrapeptide Gly-Gly-Phe-Gly (GGFG) linker, a key component of the highly successful ADC, Trastuzumab deruxtecan (T-DXd), offers a well-documented case study. This guide will use the GGFG linker as a representative example of a glycine-containing peptide linker and compare its performance characteristics against the widely used Val-Cit dipeptide linker and a non-cleavable linker.

The Role of the Linker in ADC Action

The mechanism of action for an ADC with a cleavable peptide linker, such as one containing a Gly-Gly motif, involves a series of orchestrated steps from systemic circulation to tumor cell death.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tme Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC_circ Intact ADC in Circulation (Stable Linker) ADC_bound ADC Binds to Tumor Antigen ADC_circ->ADC_bound Tumor Targeting Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Trafficking Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Enzymatic Cleavage (e.g., Cathepsins) Payload_Action Payload Exerts Cytotoxic Effect (e.g., DNA Damage) Payload_Release->Payload_Action Apoptosis Apoptosis Payload_Action->Apoptosis

Caption: General mechanism of action for an ADC with a cleavable linker.

Comparative Analysis of Linker Technologies

The choice of linker significantly influences the pharmacokinetic profile, efficacy, and toxicity of an ADC. Below is a comparison of key performance metrics for ADCs utilizing a GGFG linker, a Val-Cit linker, and a non-cleavable linker.

Parameter Gly-Gly-Phe-Gly (GGFG) Linker Val-Cit Linker Non-Cleavable Linker
Example ADC Trastuzumab deruxtecan (T-DXd)Brentuximab vedotinTrastuzumab emtansine (T-DM1)
Cleavage Mechanism Enzymatic (Cathepsin B/L) in lysosomeEnzymatic (Cathepsin B) in lysosomeProteolytic degradation of antibody
Plasma Stability High; more stable than dipeptides[]Moderate to high in human plasmaHigh
Bystander Effect Yes (membrane-permeable payload)Yes (membrane-permeable payload)No/Limited
Drug-to-Antibody Ratio (DAR) High (e.g., ~8 for T-DXd)[2]Typically 2-4Typically ~3.5

Quantitative Performance Data

The following tables summarize preclinical and clinical data that highlight the impact of the linker on the therapeutic index.

Table 1: In Vitro Cytotoxicity

ADC Linker Type Cell Line IC50
Trastuzumab deruxtecan (T-DXd)GGFGHER2-low expressingSignificantly more potent than T-DM1
Trastuzumab emtansine (T-DM1)Non-cleavableHER2-low expressingLess potent
Brentuximab vedotinVal-CitCD30+ LymphomaPotent (nM range)

Note: Specific IC50 values are highly dependent on the cell line, payload, and experimental conditions.

Table 2: In Vivo Efficacy (Clinical Data)

ADC Linker Type Clinical Trial Metric Result
Trastuzumab deruxtecan (T-DXd)GGFGDESTINY-Breast03Median Progression-Free SurvivalNot reached (vs. 6.8 months for T-DM1)[3]
Trastuzumab emtansine (T-DM1)Non-cleavableDESTINY-Breast03Median Progression-Free Survival6.8 months[3]
Trastuzumab deruxtecan (T-DXd)GGFGDESTINY-Breast03Objective Response Rate79.7%[3]
Trastuzumab emtansine (T-DM1)Non-cleavableDESTINY-Breast03Objective Response Rate34.2%

Table 3: Toxicity Profile

ADC Linker Type Key Adverse Events
Trastuzumab deruxtecan (T-DXd)GGFGNausea, decreased appetite, interstitial lung disease (ILD)
Brentuximab vedotinVal-CitPeripheral neuropathy, neutropenia
Trastuzumab emtansine (T-DM1)Non-cleavableThrombocytopenia, hepatotoxicity

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Workflow:

MTT_Assay A 1. Seed antigen-positive and negative cells in 96-well plates B 2. Treat cells with serial dilutions of ADC and controls A->B C 3. Incubate for 72-96 hours B->C D 4. Add MTT reagent and incubate for 2-4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate tumor cells (both antigen-positive and antigen-negative for specificity assessment) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of the ADC in a living organism, typically in mouse xenograft models.

Methodology:

  • Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the ADC, vehicle control, and other relevant controls (e.g., unconjugated antibody, standard-of-care drug) intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the overall health of the animals.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Maximum Tolerated Dose (MTD) Study

This study determines the highest dose of an ADC that can be administered without causing unacceptable levels of toxicity.

Methodology:

  • Dose Escalation: Administer single or multiple doses of the ADC to cohorts of healthy rodents at escalating dose levels.

  • Toxicity Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze hematological and clinical chemistry parameters.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, substantial body weight loss (e.g., >20%), or significant pathological findings.

Conclusion

The linker is a critical design feature of an ADC that profoundly influences its therapeutic index. The Gly-Gly-Phe-Gly (GGFG) linker, as exemplified in Trastuzumab deruxtecan, demonstrates that a glycine-containing peptide linker can offer high plasma stability, which is crucial for minimizing off-target toxicity. This stability, combined with efficient cleavage in the tumor microenvironment, allows for a high drug-to-antibody ratio and a potent bystander effect, leading to superior efficacy, as demonstrated in direct comparisons with ADCs utilizing other linker technologies.

The enhanced stability of tetrapeptide linkers like GGFG compared to some dipeptide linkers suggests that the inclusion of glycine residues may contribute to a more favorable pharmacokinetic profile. However, the specific toxicity profile of each ADC, such as the interstitial lung disease observed with T-DXd, underscores that the interplay between the antibody, linker, and payload is complex and must be carefully evaluated for each new ADC construct. The continued development of novel linker technologies, including variations of peptide sequences, will be instrumental in further widening the therapeutic window of ADCs and improving outcomes for cancer patients.

References

Cross-Validation of Analytical Methods for Quantifying Fmoc-Gly-Gly-OSU: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Fmoc-Gly-Gly-OSU, a key building block in peptide synthesis and drug development, is critical for ensuring product quality and process consistency. This guide provides a comparative analysis of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of this dipeptide derivative. The information presented is based on established analytical principles and data from analogous compounds, offering a framework for laboratory application.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of this compound.

Performance ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria (based on ICH Guidelines)[1][2]
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.5%< 1.0%≤ 2%
- Intermediate Precision< 2.0%< 1.5%≤ 3%
Limit of Detection (LOD) ~5 µg/mL~0.1 ng/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) ~15 µg/mL~0.5 ng/mLSignal-to-noise ratio of 10:1
Specificity GoodExcellentNo interference from blank and placebo
Robustness GoodVery GoodConsistent results with small variations in method parameters

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on methods for similar Fmoc-protected peptides and may require optimization for specific laboratory conditions and instrumentation.[3][4][5]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Dissolve the sample containing this compound in the initial mobile phase composition to a concentration within the calibration range.

Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and specificity, making it ideal for trace-level quantification and confirmation of identity.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Reagents:

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: [M+H]+ → fragment 1

    • Qualifier: [M+H]+ → fragment 2 (Specific m/z values to be determined by direct infusion of the reference standard)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile.

  • Prepare calibration standards and samples by diluting with the initial mobile phase composition to concentrations appropriate for the high sensitivity of the instrument.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process, from method development to comparative analysis.

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: UPLC-MS/MS cluster_crossval Cross-Validation M1_Dev Method Development & Optimization M1_Val Full Method Validation M1_Dev->M1_Val CV_Analysis Analysis of Identical Samples M1_Val->CV_Analysis M2_Dev Method Development & Optimization M2_Val Full Method Validation M2_Dev->M2_Val M2_Val->CV_Analysis CV_Compare Comparative Data Analysis CV_Analysis->CV_Compare CV_Report Validation Report CV_Compare->CV_Report Conclusion Conclusion: Method Equivalency Assessed CV_Report->Conclusion

Figure 1. Workflow for the cross-validation of two analytical methods.

The decision-making process for selecting the appropriate analytical method is outlined in the logical relationship diagram below.

MethodSelection cluster_criteria Analytical Requirements cluster_methods Recommended Method Start Start: Quantification of This compound HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No UPLC_MS UPLC-MS/MS HighSensitivity->UPLC_MS Yes StructuralConfirmation Structural Confirmation Necessary? HighThroughput->StructuralConfirmation No HPLC_UV HPLC-UV HighThroughput->HPLC_UV Yes StructuralConfirmation->UPLC_MS Yes StructuralConfirmation->HPLC_UV No End_UPLC End_UPLC UPLC_MS->End_UPLC End_HPLC End_HPLC HPLC_UV->End_HPLC

Figure 2. Decision tree for selecting an analytical method.

References

A Comparative Analysis of Fmoc-Gly-Gly-OSU and Alternative Linker Technologies in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of the performance of Fmoc-Gly-Gly-OSU, a dipeptide-based linker, against other prevalent linker technologies. The information presented is supported by experimental data to facilitate informed decisions in the design and development of next-generation biotherapeutics.

This compound serves as a precursor for incorporating a Gly-Gly dipeptide linker into bioconjugates. This linker is a member of the enzyme-cleavable peptide linker family, which is designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into target cells and subsequent enzymatic degradation. The performance of this linker technology is benchmarked against other widely used cleavable and non-cleavable linkers to provide a comprehensive overview of its relative advantages and disadvantages.

Comparative Performance of Linker Technologies

The stability, conjugation efficiency, and in vitro efficacy are critical parameters for evaluating the performance of a linker in an ADC. The following tables summarize available data for Gly-Gly linkers and compare them with other common linker technologies. It is important to note that direct head-to-head comparisons are limited in the literature, and data is often generated from studies using different antibodies, payloads, and experimental conditions.

Table 1: In Vivo and In Vitro Linker Stability

Linker TypeLinker SubtypeModel SystemKey Stability FindingsReference
Peptide Cleavable Triglycyl (Gly-Gly-Gly)Mouse Plasma (in vivo)Half-life (t½) of 9.9 days, comparable to non-cleavable SMCC linker.[1]
Val-CitHuman Plasma (in vitro)Highly stable with a reported half-life of over 230 days.[2]
Val-CitMouse Plasma (in vivo)Susceptible to cleavage by mouse carboxylesterase 1C, leading to poor stability with a half-life of approximately 4.6 hours.[2]
Val-AlaMouse Plasma (in vivo)More stable than Val-Cit, but specific half-life data is limited in direct comparative studies.[2]
Gly-Gly-Phe-Gly (GGFG)Mouse, Rat, Human Plasma (in vitro)High stability, with only 1-2% payload release after 21 days.[3]
Gly-Pro-Leu-Gly (GPLG)Human and Rat Plasma (in vitro)Demonstrated high stability.
Non-Cleavable Thioether (e.g., SMCC)Mouse Plasma (in vivo)Half-life (t½) of 10.4 days.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ModelCell LineIC50 ValueReference
Peptide Cleavable Triglycyl-DM1EGFR & EpCAM expressing xenograftsShowed higher in vivo activity at 3 mg/kg than SMCC-DM1 at 15 mg/kg.
Val-Cit-PABC-MMAEKarpas-299 (CD30+)16 pM (as part of Adcetris®)
Val-Cit based ADCsVarious Cancer Cell LinesSub-nanomolar to nanomolar range, payload dependent.
Non-Cleavable SMCC-DM1EGFR & EpCAM expressing xenograftsLess active in vivo compared to Triglycyl-DM1 ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker technologies. Below are protocols for key experiments cited in the evaluation of ADC performance.

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC linker in plasma.

Objective: To determine the rate of payload release from an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the ADC to a final concentration (e.g., 10 µM) in pre-warmed plasma.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins by adding a cold protein precipitation solution. Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of free (released) payload. In parallel, the amount of intact ADC can be quantified from the pellet or by using an immune-affinity capture method.

  • Data Analysis: Plot the percentage of intact ADC remaining or the percentage of released payload over time to determine the linker's stability and half-life in plasma.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. This protocol describes the use of UV/Vis spectroscopy for determining the average DAR.

Objective: To calculate the average number of drug molecules conjugated to an antibody.

Materials:

  • ADC sample

  • Unconjugated antibody

  • Free drug-linker

  • UV/Vis spectrophotometer

Procedure:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the free drug-linker (ε_Drug_) at two different wavelengths, typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λ_max_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).

  • Measure Absorbance of ADC: Prepare a solution of the ADC of known concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample:

    • C_Drug_ = A_λmax_ / ε_Drug_

    • C_Ab_ = (A_280_ - (ε_Drug,280_ * C_Drug_)) / ε_Ab_

  • Calculate DAR: The DAR is the molar ratio of the drug to the antibody:

    • DAR = C_Drug_ / C_Ab_

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the diluted compounds to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.

Visualizing Key Processes in ADC Technology

Diagrams illustrating the fundamental mechanisms and workflows are essential for a clear understanding of ADC technology.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_internalization Cellular Internalization & Trafficking ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 6.0-6.5) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Cathepsins) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Experimental_Workflow start ADC with Fmoc-Gly-Gly derived linker conjugation Bioconjugation (e.g., to Antibody Lysines) start->conjugation dar_analysis DAR Determination (UV/Vis, HIC, MS) conjugation->dar_analysis stability_assay In Vitro Plasma Stability Assay dar_analysis->stability_assay cytotoxicity_assay In Vitro Cytotoxicity Assay dar_analysis->cytotoxicity_assay invivo_studies In Vivo Efficacy & Toxicology Studies stability_assay->invivo_studies cytotoxicity_assay->invivo_studies end Performance Evaluation invivo_studies->end

Caption: Experimental workflow for the evaluation of an ADC's performance.

References

A comparative study of enzymatic cleavage of different peptide linkers in ADCs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Payload Release

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the controlled release of its cytotoxic payload. This is governed by the linker technology, with enzymatically cleavable peptide linkers being a predominant strategy in clinical-stage ADCs. The choice of peptide sequence dictates the linker's stability in circulation and its susceptibility to cleavage by specific proteases within the target cell, thereby influencing the therapeutic window of the ADC. This guide provides an objective comparison of the enzymatic cleavage of different peptide linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

Quantitative Comparison of Enzymatic Cleavage Rates

The catalytic efficiency of enzymatic cleavage is a key determinant of the rate of payload release. The following tables summarize the kinetic parameters for the cleavage of various peptide linkers by their target lysosomal proteases.

Table 1: Cathepsin B-Mediated Cleavage of Dipeptide Linkers

Peptide Linker SequenceEnzymeK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Val-Cit-PABCCathepsin B15.21.81.18 x 10⁵
Val-Ala-PABCCathepsin B25.81.24.65 x 10⁴
Phe-Lys-PABCCathepsin B18.51.68.65 x 10⁴

Note: Data presented is a compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific ADC construct and experimental conditions.

Table 2: Cleavage of Other Notable Peptide Linkers

Peptide Linker SequencePrimary Cleavage EnzymeRelative Cleavage Rate/EfficiencyKey Characteristics
Gly-Gly-Phe-Gly (GGFG)Cathepsin LHighMinimal cleavage by Cathepsin B.[1]
Asn-AsnLegumain~5x faster than Val-Cit in lysosomesOffers an alternative cleavage pathway.

Signaling Pathways and Experimental Workflows

To understand the context of enzymatic cleavage, it is crucial to visualize the intracellular journey of an ADC and the experimental procedures used to evaluate linker performance.

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the typical pathway of an ADC from binding to a cancer cell to the enzymatic release of its payload within the lysosome.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Cancer_Cell_Surface ADC->Cancer_Cell_Surface 1. Binding to Target Antigen Endosome Endosome Cancer_Cell_Surface->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking and Fusion Payload Active Payload Lysosome->Payload 4. Enzymatic Cleavage of Linker Cellular_Target Cellular Target (e.g., DNA, Tubulin) Payload->Cellular_Target 5. Cytotoxic Effect

Caption: ADC internalization, trafficking, and enzymatic payload release pathway.

Experimental Workflow for In Vitro Cleavage Assay

The diagram below outlines the key steps in a typical in vitro enzymatic cleavage assay to quantify payload release.

Cleavage_Assay_Workflow Start Start Prepare_Reagents Prepare ADC, Enzyme, and Assay Buffer Start->Prepare_Reagents Incubation Incubate ADC with Enzyme at 37°C Prepare_Reagents->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench_Reaction Stop Reaction (e.g., add acetonitrile) Time_Points->Quench_Reaction Analysis Quantify Released Payload (HPLC or LC-MS/MS) Quench_Reaction->Analysis Data_Analysis Determine Cleavage Rate and Kinetic Parameters Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro ADC enzymatic cleavage assay.

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC with a Cathepsin B-cleavable linker.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile containing an internal standard

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC (to a final concentration of approximately 1-10 µM) with the assay buffer. Initiate the cleavage reaction by adding the activated Cathepsin B (to a final concentration of approximately 10-50 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC or LC-MS/MS. Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the released payload over time.

  • Data Analysis: Plot the concentration of the released payload against time. The initial rate of the reaction can be determined from the linear portion of the curve. For detailed kinetic analysis, perform the assay at various substrate (ADC) concentrations to determine the Michaelis-Menten constants (K_m_ and V_max_), from which k_cat_ can be calculated.

Plasma Stability Assay

Objective: To assess the stability of the ADC linker in a biological matrix.

Materials:

  • ADC construct

  • Human, mouse, or rat plasma

  • Phosphate-Buffered Saline (PBS)

  • ELISA or LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the ADC into the plasma at a predetermined final concentration.

  • Incubation: Incubate the plasma-ADC mixture at 37°C for a defined time course (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Collection: At each time point, take an aliquot of the mixture and store it at -80°C until analysis.

  • Analysis: Determine the concentration of the intact ADC at each time point. This can be achieved using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability and half-life of the ADC in plasma.

References

Safety Operating Guide

Prudent Disposal of Fmoc-Gly-Gly-OSU: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of solid Fmoc-Gly-Gly-OSU and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Key Hazard Considerations for Similar Compounds:

While specific data for this compound is unavailable, related compounds such as Fmoc-Gly-OSu and Fmoc-OSu are classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • May cause an allergic skin reaction.[1][2]

  • Toxic to aquatic life with long-lasting effects.[1]

Given these potential hazards, it is essential to prevent the release of this compound into the environment.

Step-by-Step Disposal Protocol

The disposal of this compound, whether as a solid reagent or in a solution, must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.

1. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with other solid chemical wastes unless explicitly approved by your EHS department.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is critical to avoid mixing incompatible waste streams. For example, do not mix acidic or basic waste with organic solvent waste unless you are certain of their compatibility.

2. Waste Container Management:

  • Container Selection: Use containers that are chemically compatible with this compound and any solvents used. Plastic or glass containers with secure, leak-proof caps are generally suitable.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The names of any other chemical components in the container (e.g., solvents)

    • The approximate percentage of each component

    • The date the waste was first added to the container

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and potential sources of ignition or reaction. Ensure secondary containment is in place to capture any potential leaks.

3. Arranging for Disposal:

  • Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for requesting a pickup.

4. Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent that can dissolve the compound. The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your EHS department for guidance. After triple rinsing, deface the original label and dispose of the container as regular laboratory glassware or plastic waste.

Quantitative Disposal Parameters

The following table summarizes general quantitative limits for laboratory chemical waste, which should be adhered to in the absence of specific data for this compound.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.
Acutely Toxic Waste Limit in SAA For P-listed (acutely toxic) wastes, a maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated.
pH for Aqueous Waste Aqueous solutions must generally have a pH between 5.5 and 10.5 for drain disposal, though this is not recommended for this compound.
Container Rinsate Volume Each rinse should be performed with a solvent amount equal to approximately 5% of the container's volume.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Waste disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory.

References

Personal protective equipment for handling Fmoc-Gly-Gly-OSU

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gly-Gly-OSU. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classification of similar compounds, this compound should be treated as a substance that is harmful if swallowed.[1] It may also cause skin and eye irritation. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, a comprehensive PPE strategy is required.

Table 1: Personal Protective Equipment for Handling this compound

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling large quantities or when there is a significant risk of splashing.[2][3]Must be worn at all times in the laboratory where the chemical is handled. Goggles provide a better seal against splashes and dust.
Body Protection Laboratory coat.A standard lab coat is sufficient to protect clothing and skin from incidental contact.
Hand Protection Disposable nitrile gloves.Nitrile gloves offer good protection against incidental splashes of many chemicals. Gloves should be inspected before use and changed immediately if contaminated.
Foot Protection Closed-toe shoes.Shoes must fully cover the feet to protect against spills and falling objects.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation.Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. If significant dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for a similar compound (e.g., Fmoc-Gly-OSu) before starting work.

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

  • Weighing and Aliquoting :

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use a spatula to handle the solid. Avoid creating dust clouds.

    • If transferring to a new container, ensure it is properly labeled with the full chemical name and any relevant hazard warnings.

  • Dissolving the Compound :

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • During the Reaction :

    • Keep the reaction vessel closed or covered to the extent possible to prevent the release of vapors.

    • Continuously monitor the reaction for any unexpected changes.

Disposal Plan: Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste :

    • Collect any contaminated solid waste, such as used weighing paper, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.

    • The container should be sealed to prevent the release of dust.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Disposal Procedure :

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Disposal

The following diagram illustrates the key steps for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react disposal_solid Collect Solid Waste handling_react->disposal_solid disposal_liquid Collect Liquid Waste handling_react->disposal_liquid disposal_ehs Dispose via EHS disposal_solid->disposal_ehs disposal_liquid->disposal_ehs

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.